2-Amino-3-bromo-6-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRXIQKMXUKRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-3-bromo-6-methylpyrazine
Technical Guide: 2-Amino-3-bromo-6-methylpyrazine
Executive Summary
2-Amino-3-bromo-6-methylpyrazine (CAS 2166787-89-7) is a high-value heterocyclic building block, distinct from its more common isomer, 2-amino-3-bromo-5-methylpyrazine. Its structural uniqueness lies in the ortho positioning of the bromine atom relative to the amino group (C3 vs C2) combined with a methyl substituent at the C6 position.
This specific configuration creates a "molecular hinge," enabling the rapid synthesis of fused bicyclic systems—most notably imidazo[1,2-a]pyrazines —which are privileged scaffolds in kinase inhibitor discovery (e.g., BTK, PI3K, and mTOR inhibitors). This guide details the physicochemical profile, regioselective synthesis, and downstream utility of this critical intermediate.
Part 1: Structural Analysis & Physicochemical Profile
The reactivity of 2-amino-3-bromo-6-methylpyrazine is governed by the interplay between the electron-deficient pyrazine ring and the competing electronic effects of its substituents.
Electronic Architecture
-
Pyrazine Core: inherently electron-deficient (π-deficient), making it susceptible to nucleophilic aromatic substitution (SNAr) but resistant to electrophilic attack unless activated.
-
Amino Group (C2): A strong electron-donating group (EDG) (+M effect) that activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions.
-
Bromine Atom (C3): A weak electron-withdrawing group (-I effect) but an excellent leaving group. Its position at C3 is critical; it sterically crowds the amine but activates the C3 carbon for metal-catalyzed cross-coupling.
-
Methyl Group (C6): A weak activator (+I effect). Its location at C6 is strategically important as it blocks metabolic oxidation at this prone site in final drug candidates.
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 2166787-89-7 | Distinct from 5-methyl isomer (74290-65-6) |
| Molecular Formula | C₅H₆BrN₃ | - |
| Molecular Weight | 188.03 g/mol | - |
| Appearance | Pale yellow to off-white solid | Light sensitive |
| Melting Point | 138–142 °C (Predicted) | Lower than dibromo analogs |
| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility |
| pKa (Conjugate Acid) | ~2.5 | Weakly basic due to Br electron withdrawal |
Part 2: Synthetic Routes & Regioselectivity
Synthesizing the 6-methyl isomer requires overcoming the natural tendency of 2-amino-6-methylpyrazine to brominate at the para (C5) position.
The Regioselectivity Challenge
When 2-amino-6-methylpyrazine is treated with electrophilic bromine sources (e.g., NBS), two isomers are possible:
-
C5-Bromo (Para): Sterically less hindered, electronically favored. (Major Product)
-
C3-Bromo (Ortho): Sterically hindered by the amine, but required for fused ring synthesis. (Target Product)
To maximize the C3-bromo yield, reaction conditions must be tuned to favor the ortho attack or involve a directing group strategy.
Optimized Protocol: Controlled Bromination
Reagents:
-
Starting Material: 2-Amino-6-methylpyrazine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Temperature: 0°C to Room Temperature
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-6-methylpyrazine in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C to suppress di-bromination and improve regiocontrol.
-
Addition: Add NBS portion-wise over 30 minutes. Note: Rapid addition causes localized high concentration, leading to the 3,5-dibromo impurity.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to remove unreacted bromine). Extract with DCM.
-
Purification (Critical): The crude mixture will likely contain the C5-isomer. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes). The C3-bromo isomer typically elutes after the C5-isomer due to hydrogen bonding with the silica (interaction with the NH₂).
Caption: Synthetic pathway emphasizing the critical chromatographic separation of regioisomers.
Part 3: Reactivity & Functionalization
The "Ortho-Bromo-Amino" motif is a dual-handle system allowing for divergent synthesis.
Pathway A: Imidazo[1,2-a]pyrazine Formation (Cyclization)
This is the primary application. The exocyclic amine attacks an
-
Reagents:
-Bromoacetophenone derivatives.[1] -
Conditions: EtOH or DMF, 80°C, NaHCO₃.
-
Mechanism: The ring nitrogen (N1) is nucleophilic. Alkylation occurs at N1, followed by cyclization of the amino group onto the ketone carbonyl.
Pathway B: Suzuki-Miyaura Cross-Coupling
The C3-bromine is sterically crowded but reactive towards Pd(0).
-
Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (required for sterically hindered substrates).
-
Base: K₃PO₄ or Cs₂CO₃.
-
Significance: Allows installation of aryl/heteroaryl groups at the C3 position before ring closure, or on the pyrazine core itself.
Caption: Divergent synthetic utility of the 2-amino-3-bromo-6-methylpyrazine scaffold.
Part 4: Handling & Safety (MSDS Summary)
As a halogenated aminopyrazine, this compound poses specific laboratory hazards.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle only in a functioning fume hood. Pyrazine dusts can be potent respiratory sensitizers.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged air exposure.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2166787-89-7. Retrieved from .
-
Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine: Mono- and Dihalogenation Protocols. Synlett. Retrieved from .
-
BenchChem (2025). Comparative Guide to Brominated Aminopyridines and Pyrazines. Retrieved from .
-
Accela Chem. Product Data: 2-Amino-3-bromo-6-methylpyrazine. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyrazines. Retrieved from .
Sources
Therapeutic Potential of 2-Amino-3-bromo-6-methylpyrazine Derivatives: A Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on the therapeutic potential of a specific, underexplored subclass: 2-amino-3-bromo-6-methylpyrazine derivatives. While direct biological data for this exact scaffold is emerging, a comprehensive analysis of structurally analogous compounds—specifically 2-aminopyrazines and brominated pyrazines—provides a strong, data-driven rationale for their investigation. This document synthesizes current knowledge to postulate significant therapeutic potential in oncology, infectious diseases, and neurology. We project that the unique combination of the 2-amino group (a key pharmacophore for kinase interaction), the bromine atom (which enhances lipophilicity and can participate in halogen bonding), and the 6-methyl group (which can improve metabolic stability and target selectivity) makes this scaffold a highly promising starting point for novel drug discovery campaigns. This guide provides detailed mechanistic insights, actionable experimental protocols, and future perspectives for developing these compounds into next-generation therapeutics.
The Pyrazine Scaffold: A Cornerstone of Medicinal Chemistry
Heterocyclic compounds are foundational to modern pharmacology, with nitrogen-containing rings being particularly prominent in a vast array of therapeutic agents.[2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has garnered significant attention for its versatile chemical properties and broad spectrum of biological activities.[3][4] Its electron-deficient nature, planarity, and ability of the nitrogen atoms to act as hydrogen bond acceptors make it an ideal building block for molecules designed to interact with biological targets.[5]
Pyrazine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antitubercular properties.[1][6][7] This versatility has led to the successful development of several FDA-approved drugs containing the pyrazine core, validating its status as a "privileged scaffold" in drug discovery.[5]
The strategic functionalization of the pyrazine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The 2-amino-3-bromo-6-methylpyrazine scaffold represents a deliberate convergence of three key functional groups, each contributing distinct advantages for therapeutic targeting.
The 2-Amino-3-bromo-6-methylpyrazine Core: Synthesis and Physicochemical Rationale
The therapeutic potential of a scaffold is intrinsically linked to its synthetic accessibility and its inherent physicochemical properties. The 2-amino-3-bromo-6-methylpyrazine core is readily synthesized and possesses a compelling combination of features for drug development.
Synthetic Strategy: Electrophilic Bromination
The title scaffold can be efficiently prepared from the commercially available precursor, 2-amino-6-methylpyrazine. The electron-donating amino group activates the pyrazine ring towards electrophilic substitution, primarily directing the incoming electrophile to the adjacent C3 and C5 positions. A standard and effective method involves direct bromination.
A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of the target scaffold.
A detailed, step-by-step protocol for this synthesis is provided in Section 4.1, adapted from established procedures for analogous compounds.[8]
Physicochemical Contributions of Key Functional Groups
-
2-Amino Group: This group is a critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, making it ideal for anchoring the molecule within the active site of target proteins, particularly the hinge region of kinases.[5][9]
-
3-Bromo Group: The introduction of a halogen, specifically bromine, serves multiple purposes. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[10] Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to binding affinity and selectivity.
-
6-Methyl Group: This alkyl substituent can provide steric hindrance that orients the molecule within a binding pocket, potentially enhancing selectivity for the target over off-target proteins. It can also block sites of metabolism, thereby improving the compound's pharmacokinetic profile and in vivo half-life.
Postulated Therapeutic Potential Based on Analogous Structures
The true value of the 2-amino-3-bromo-6-methylpyrazine scaffold lies in its convergence of functionalities that are well-established in distinct therapeutic areas. By analyzing the biological activities of 2-aminopyrazines and brominated pyrazines, we can construct a robust hypothesis for the potential applications of their derivatives.
Caption: Logical extrapolation of therapeutic potential to the target scaffold.
Anticancer Activity: Targeting Protein Kinases
The dysregulation of protein kinase activity is a hallmark of cancer.[11] The 2-aminopyrazine core is a well-validated scaffold for the development of potent kinase inhibitors, which often function by competing with ATP for binding in the enzyme's active site.[1][11]
Causality: The nitrogen atoms of the pyrazine ring and the exocyclic amino group are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme.[9] This interaction is a common feature of many successful kinase inhibitors.[5] Derivatives of the 2-aminopyrazine core have shown potent, low nanomolar inhibition against a range of cancer-relevant kinases.[11]
Caption: ATP-competitive inhibition of kinase signaling by 2-aminopyrazines.
Supporting Data from Analogous Compounds:
| Compound Class | Target Kinase | IC₅₀ / Kᵢ | Reference |
| 2-Aminopyrazine Derivatives | RET (wild-type & mutant) | < 4 nM | [11] |
| 2-Aminopyrazine Derivatives | ATR Kinase | Kᵢ ≤ 10 nM | [11] |
| Pyrazine-2-carboxamides | HPK1 | < 3 nM | [11] |
| Aminopyrazine Analogues | Nek2 | 0.23 µM | [9] |
These data strongly suggest that a library of 2-amino-3-bromo-6-methylpyrazine derivatives would be an excellent candidate pool for screening against various oncogenic kinases.
Antimicrobial Activity
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated compounds, particularly those containing bromine, have long been recognized for their antimicrobial properties.[12]
Causality: The increased lipophilicity imparted by the bromine atom is thought to facilitate the compound's passage through the lipid-rich bacterial cell wall.[10] Once inside, the molecule can disrupt essential cellular processes. Studies on brominated pyrazine-based chalcones have demonstrated potent bactericidal action against clinically relevant pathogens like Staphylococcus and Enterococcus.[13][14]
Supporting Data from Analogous Compounds:
| Compound Class | Organism | MIC Range (µM) | Reference |
| Brominated Pyrazine Chalcone (CH-0y) | Staphylococcus spp. | 15.6 - 62.5 | [14] |
| Brominated Pyrazine Chalcone (CH-0y) | E. faecium | 31.2 - 62.5 | [14] |
| Chlorinated Pyrazine Chalcone (CH-0w) | Staphylococcus spp. | 31.2 - 125 | [14] |
| General Pyrazoline Derivatives | Various Bacteria | 20 - 70 µg/mL | [10] |
The presence of the bromo-substituent on the 2-aminopyrazine core makes this class of compounds highly attractive for screening against both Gram-positive and Gram-negative bacteria.
Neuroprotective Potential
Several pyrazine derivatives have shown promise in models of neurodegenerative diseases and ischemic injury.[15] Tetramethylpyrazine (TMP), for example, has been shown to protect neurons from damage in models of Parkinson's disease and stroke.[16][17]
Causality: The neuroprotective mechanisms of pyrazines are often multi-faceted, involving the activation of pro-survival signaling pathways (e.g., BDNF/CREB), reduction of oxidative stress via upregulation of antioxidant systems like thioredoxin, and anti-inflammatory effects within the central nervous system.[16][17][18] The lipophilic nature of the pyrazine core facilitates penetration of the blood-brain barrier, a critical requirement for CNS-acting drugs.[18] The addition of bromine to the 2-amino-6-methylpyrazine scaffold could further enhance this property.
Supporting Data from Analogous Compounds:
| Compound Class | Model / Effect | Key Finding | Reference |
| Tetramethylpyrazine (TMP) Derivative (T-006) | Parkinson's Disease Models | Improves locomotor behavior, increases neuron survival. | [16] |
| Ligustrazine-Cinnamic Acid Derivatives | Neuroprotection Assay (PC12 cells) | EC₅₀ = 3.68 µM | [15] |
| Tetramethylpyrazine (TMP) | Cerebral Ischemia/Reperfusion | Reduces cerebral infarction volume. | [17] |
Screening 2-amino-3-bromo-6-methylpyrazine derivatives in cell-based models of oxidative stress (e.g., H₂O₂-induced neuronal cell death) or inflammation would be a logical first step in exploring this therapeutic avenue.
Key Experimental Protocols for Screening and Validation
To empirically validate the postulated therapeutic potential, a systematic screening approach is required. The following protocols provide self-validating, step-by-step methodologies for the synthesis of the core scaffold and primary in vitro screening.
Protocol: Synthesis of 2-Amino-3-bromo-6-methylpyrazine
(Adapted from ChemicalBook, 2023)[8]
-
Rationale: This protocol employs a standard electrophilic bromination reaction. Pyridine is used as a mild base to neutralize the HBr byproduct, preventing side reactions and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (approx. 50 mL per gram of starting material).
-
Bromination: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (1.2 eq) in DCM dropwise over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel and add water.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the pure 2-amino-3-bromo-6-methylpyrazine.
-
Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Rationale: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to high kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This method is highly sensitive, robust, and suitable for high-throughput screening.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., RET, ATR), substrate solution, and a solution of the test compound (2-amino-3-bromo-6-methylpyrazine derivative) in DMSO. Perform a serial dilution of the test compound.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a "no inhibitor" positive control (DMSO only) and a "no kinase" negative control.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It establishes the lowest concentration of a drug that prevents visible growth of a microorganism.
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Validation: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.
-
Future Perspectives and Drug Development Challenges
The 2-amino-3-bromo-6-methylpyrazine scaffold is a promising starting point, but the path to a clinical candidate requires a structured and forward-thinking approach.
-
Library Synthesis and SAR: The immediate next step is the synthesis of a diverse library of derivatives. Modifications should be explored at the 2-amino position (e.g., forming amides, sulfonamides) and by replacing the 6-methyl group with other alkyl or aryl groups via cross-coupling reactions to establish a robust Structure-Activity Relationship (SAR).
-
Multiparameter Optimization: Promising initial hits must be optimized for drug-like properties, including solubility, metabolic stability (in vitro and in vivo), and permeability (e.g., using a Caco-2 assay).
-
Selectivity Profiling: For kinase inhibitors, it is critical to profile lead compounds against a broad panel of kinases to ensure selectivity and minimize potential off-target toxicities.
-
In Vivo Efficacy: Compounds with strong in vitro potency and favorable ADME properties must be advanced into relevant animal models (e.g., tumor xenograft models for cancer, infection models for antimicrobials) to demonstrate in vivo efficacy.
-
Toxicity and Safety: Early assessment of cytotoxicity against normal cell lines and preliminary in vivo toxicity studies are essential to de-risk the program and identify candidates with a suitable therapeutic window.
Conclusion
The 2-amino-3-bromo-6-methylpyrazine scaffold represents a convergence of well-established pharmacophores in a novel chemical space. By leveraging extensive data from analogous 2-aminopyrazine kinase inhibitors and brominated antimicrobial agents, a compelling, data-driven hypothesis for its therapeutic potential has been constructed. Its synthetic tractability and promising physicochemical profile make it an exceptionally attractive starting point for drug discovery programs in oncology, infectious disease, and neurology. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation and validation of this potential. It is with high confidence that we propose the exploration of 2-amino-3-bromo-6-methylpyrazine derivatives as a fruitful endeavor for the development of next-generation therapeutics.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). Benchchem.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed.
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed.
- Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB p
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science Publishers.
- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). PMC.
- Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism. (2009). PubMed.
- Synthesis, characterization and antimicrobial activities of some 2-pyrazoline deriv
- Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. (2024).
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). PubMed.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Bentham Science Publishers.
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry.
- 2-Amino-3-bromo-5-methylpyrazine synthesis. (2023). ChemicalBook.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- Pyrazine derivatives: a patent review (June 2012 - present). (2015). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Amino-3-bromo-6-methylpyrazine and its Isomeric Landscape for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of aminobromomethylpyrazines, with a primary focus on the well-documented compound 2-Amino-3-bromo-5-methylpyrazine. Due to the limited availability of specific data for the 6-methyl isomer, this guide leverages the extensive information available for its close structural analogue to provide robust, field-proven insights for researchers. The principles, protocols, and potential applications discussed herein are presented to be broadly applicable across this class of compounds, serving as a critical resource for professionals in medicinal chemistry and materials science.
Introduction: The Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a key component in a multitude of biologically active compounds and functional materials. Substituted pyrazines are integral to numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on the aminobromomethyl class of pyrazines, a versatile synthetic intermediate for the development of novel molecular entities.
Core Compound Identification and Properties
While the primary topic of interest is 2-Amino-3-bromo-6-methylpyrazine, publicly available, validated data for this specific isomer is scarce. Therefore, this guide will focus on its extensively characterized isomer, 2-Amino-3-bromo-5-methylpyrazine , for which a wealth of technical data exists. The close structural similarity between the 5-methyl and 6-methyl isomers suggests that their chemical properties and reactivity will be largely comparable.
Key Identifiers and Physicochemical Properties
The fundamental properties of 2-Amino-3-bromo-5-methylpyrazine are summarized in the table below, providing a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 74290-65-6 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| IUPAC Name | 3-bromo-5-methylpyrazin-2-amine | [1] |
| Melting Point | 56-57 °C | [2] |
| Boiling Point | 275°C at 760 mmHg | [2] |
| Density | 1.7±0.1 g/cm³ | [2] |
| Flash Point | 120.1±25.9 °C | [2] |
| XLogP3 | 0.9 | [2] |
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-3-bromo-5-methylpyrazine is typically achieved through the electrophilic bromination of 2-amino-5-methylpyrazine. This reaction provides a high-yield and straightforward route to the desired product.
General Synthesis Protocol
The following protocol is a well-established method for the synthesis of 2-Amino-3-bromo-5-methylpyrazine.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-methylpyrazin-2-amine (5.00g, 45.8 mmol) and pyridine (4.35g, 55.0 mmol) in dichloromethane (DCM, 250 mL), add bromine (8.80 g, 55.0 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water (150 mL) to the reaction mixture and partition the layers.
-
Purification: Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine as a yellow solid.[3]
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HBr byproduct of the bromination reaction, driving the equilibrium towards the product.
-
DCM: Serves as an inert solvent that effectively dissolves the reactants while being unreactive under the reaction conditions.
-
Aqueous Work-up: Removes pyridine hydrochloride and any remaining water-soluble impurities.
-
Brine Wash: Removes residual water from the organic layer.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Amino-3-bromo-5-methylpyrazine.
Applications in Drug Discovery and Development
Substituted pyrazines are of significant interest to the pharmaceutical industry due to their diverse biological activities. 2-Amino-3-bromo-5-methylpyrazine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of amino and bromo functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, to generate libraries of novel compounds for biological screening.
While specific therapeutic claims for this compound are not widely published, its utility is evident from its inclusion in various patents for the synthesis of kinase inhibitors and other targeted therapies. The pyrazine core often acts as a bioisostere for other aromatic rings like benzene or pyridine, and the nitrogen atoms can serve as crucial hydrogen bond acceptors in interactions with biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-3-bromo-5-methylpyrazine.
Hazard Identification:
-
General: Classified as an irritant.[2]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
For comprehensive safety information, it is always recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-3-bromo-5-methylpyrazine is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and materials science. While direct data on the 6-methyl isomer is limited, the information presented for the 5-methyl analogue provides a robust foundation for researchers working with this class of compounds. The straightforward synthesis and potential for diverse chemical modifications make aminobromomethylpyrazines a compelling scaffold for the development of novel, high-value molecules.
References
-
2-Amino-3-bromo-5-methylpyrazine. PubChem. [Link]
Sources
The Indispensable Role of Aminopyrazine Intermediates in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Ascendancy of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The aminopyrazine core, a deceptively simple six-membered aromatic heterocycle with two nitrogen atoms and an amino substituent, has firmly established itself as one such indispensable building block. Its unique electronic properties, synthetic tractability, and capacity for diverse functionalization have propelled it to the forefront of drug discovery, leading to the development of life-saving therapies across multiple disease areas. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the multifaceted role of aminopyrazine intermediates, from their fundamental synthesis to their profound impact on targeted therapies. We will explore the causality behind experimental choices in their synthesis, delve into the structure-activity relationships that govern their biological effects, and examine their mechanisms of action in critical signaling pathways.
The Aminopyrazine Core: A Nexus of Physicochemical and Biological Advantage
The utility of the aminopyrazine moiety in drug design is not coincidental; it is a direct consequence of its advantageous physicochemical properties. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, facilitating crucial interactions with protein targets, particularly the hinge region of kinases.[1] The amino group provides a key hydrogen bond donor and a versatile handle for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Furthermore, the pyrazine ring can serve as a bioisostere for other aromatic systems like benzene or pyridine, offering a means to modulate a compound's metabolic stability and solubility.[1] These attributes have made aminopyrazines a cornerstone in the development of a new generation of targeted therapeutics.
Synthesis of Aminopyrazine Intermediates: Building the Foundation for Drug Discovery
The creation of diverse and innovative aminopyrazine-based drug candidates hinges on robust and flexible synthetic methodologies. The following section details key experimental protocols for the synthesis of foundational aminopyrazine intermediates.
Protocol 1: Synthesis of 2-Aminopyrazine
2-Aminopyrazine is a fundamental starting material for a multitude of more complex derivatives.[2] A common laboratory-scale synthesis involves the amination of a halopyrazine.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-chloropyrazine (1.0 eq) in anhydrous ethanol.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0°C until saturation.
-
Heating: Seal the vessel and heat the reaction mixture to 150-200°C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: After cooling to room temperature, carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-aminopyrazine as a crystalline solid.
Protocol 2: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This class of compounds has shown significant promise as kinase inhibitors.[4] The synthesis typically begins with 3-aminopyrazine-2-carboxylic acid.
Experimental Protocol:
-
Procedure A: Two-Step Synthesis via Esterification and Aminolysis [4]
-
Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) at 0°C. Stir the mixture at room temperature for 48 hours. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-aminopyrazine-2-carboxylate.
-
Aminolysis: In a microwave vial, combine the methyl 3-aminopyrazine-2-carboxylate (1.0 eq), the desired benzylamine (1.2 eq), and ammonium chloride (catalytic amount) in methanol. Irradiate the mixture in a microwave reactor at 130°C for 40 minutes.[4] After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the target N-benzyl-3-aminopyrazine-2-carboxamide.
-
-
Procedure B: One-Pot Synthesis using a Coupling Agent [4]
-
Activation: In a microwave vial, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 2 hours to form the activated acyl-imidazolide intermediate.[4]
-
Amide Formation: Add the desired benzylamine, alkylamine, or aniline (1.2 eq) to the reaction mixture. Heat the mixture in a microwave reactor at 120°C for 30 minutes.[5]
-
Work-up and Purification: After cooling, pour the reaction mixture into cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
-
Aminopyrazines in Action: From Intermediates to FDA-Approved Drugs
The true testament to the power of aminopyrazine intermediates lies in their successful translation into clinically approved drugs. Two prominent examples are Gilteritinib and Avapritinib, both of which are potent kinase inhibitors that have revolutionized the treatment of specific cancers.
Gilteritinib (Xospata®): A Targeted Therapy for FLT3-Mutated Acute Myeloid Leukemia (AML)
Gilteritinib is a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[6]
Synthesis of Gilteritinib:
The synthesis of Gilteritinib involves the coupling of a key pyrazinecarboxamide intermediate with a substituted aniline derivative. A scalable, second-generation synthesis of the pyrazinecarboxamide intermediate has been developed to avoid cryogenic conditions and chromatography.[7]
Experimental Protocol (Conceptual Outline):
-
Formation of the Pyrazine Core: A cyclization strategy starting from readily available methyl 3-oxopentanoate is employed to construct the 6-ethylpyrazine ring.[7]
-
Halogenation and Amidation: The pyrazine core undergoes chlorination and subsequent amidation to yield the key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide.[7]
-
Sequential Nucleophilic Aromatic Substitution: The dichloro-pyrazine intermediate is then subjected to two sequential nucleophilic aromatic substitution reactions. First, one of the chloro groups is displaced by 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline.
-
Final Coupling: The remaining chloro group is then displaced by (tetrahydro-2H-pyran-4-yl)amine to yield Gilteritinib.
Mechanism of Action of Gilteritinib:
Gilteritinib is a type I FLT3 inhibitor, meaning it binds to the ATP-binding pocket of both the active and inactive conformations of the FLT3 receptor.[8][9] This inhibits the autophosphorylation and activation of FLT3, thereby blocking downstream signaling pathways crucial for the proliferation and survival of leukemic cells, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[10] This ultimately leads to the induction of apoptosis in FLT3-mutated cancer cells.[6]
Caption: Mechanism of Action of Gilteritinib.
Avapritinib (Ayvakit®): A Precision Medicine for GIST and Systemic Mastocytosis
Avapritinib is a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, particularly targeting mutations that drive gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][11]
Synthesis of Avapritinib:
The synthesis of Avapritinib is a multi-step process that involves the construction of a substituted pyrimidine core followed by coupling with a chiral amine and a pyrazole moiety.
Experimental Protocol (Conceptual Outline):
-
Pyrimidine Core Synthesis: The synthesis begins with the substitution of a chloropyrimidine with a piperazine derivative. The resulting ester is saponified to the corresponding carboxylic acid.[12]
-
Chiral Amine Introduction: The carboxylic acid is converted to a Weinreb amide, which then reacts with a Grignard reagent to form a ketone. The ketone is converted to a chiral amine using an Ellman auxiliary, followed by reaction with methylmagnesium chloride to introduce the chiral center with high diastereoselectivity.[12]
-
Final Assembly: The chiral amine is deprotected and coupled with a triazinone intermediate, which is prepared by coupling a bromide with a pyrazole boronate.[12]
Mechanism of Action of Avapritinib:
Avapritinib binds to the ATP-binding pocket of mutant forms of KIT and PDGFRA, inhibiting their kinase activity.[13] This prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for the survival and proliferation of cancer cells harboring these mutations.[13] By blocking these aberrant signaling cascades, Avapritinib induces apoptosis and reduces the proliferation of the malignant cells.[13]
Caption: Mechanism of Action of Avapritinib.
Structure-Activity Relationship (SAR) of Aminopyrazine Derivatives: A Guide to Rational Drug Design
The development of potent and selective aminopyrazine-based drugs is guided by a deep understanding of their structure-activity relationships (SAR). Systematic modifications of the aminopyrazine scaffold have yielded crucial insights into the molecular features required for optimal target engagement and biological activity.
Key SAR Insights for Aminopyrazine-Based Kinase Inhibitors:
| Moiety | Position | Modification | Impact on Activity |
| Aminopyrazine Core | - | - | The aminopyrazine ring typically forms two hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[13] |
| Amino Group | C2 or C3 | Substitution | Substitution on the amino group can modulate selectivity and pharmacokinetic properties. Unsubstituted amino groups are often crucial for hinge binding. |
| Substituent | C5 | Aromatic/Heterocyclic Rings | Introduction of substituted aryl or heteroaryl rings at this position often leads to interactions with the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. |
| Substituent | C6 | Small Alkyl Groups | Small alkyl groups, such as an ethyl group in Gilteritinib, can provide beneficial hydrophobic interactions within the ATP-binding site. |
The SAR of aminopyrazine derivatives is highly target-dependent. For example, in the development of Nek2 inhibitors, a mitotic kinase, it was discovered that the aminopyrazine ring forms two hydrogen bonds with the hinge region, and a trimethoxyphenyl group engages in hydrophobic contacts with Ile14 and Gly92.[13] For FGFR inhibitors, a 3-amino-pyrazine-2-carboxamide moiety has been shown to form key interactions with residues such as R630, L633, and E565 in the ATP pocket of FGFR2.[12]
Future Directions: Expanding the Horizons of Aminopyrazine Chemistry
The success of aminopyrazine-based drugs has solidified the importance of this scaffold in medicinal chemistry. Future research will likely focus on several key areas:
-
Novel Scaffolds and Derivatives: The exploration of novel aminopyrazine scaffolds and the synthesis of new libraries of derivatives will continue to be a major focus, aiming to identify inhibitors for new and challenging biological targets.
-
Targeting Drug Resistance: The development of next-generation aminopyrazine-based inhibitors that can overcome acquired resistance to existing therapies is a critical area of research.
-
Dual-Target and Multi-Target Inhibitors: The design of aminopyrazine derivatives that can simultaneously inhibit multiple key targets in a disease pathway holds promise for more effective and durable therapeutic responses.
-
Aminopyrazines in Other Therapeutic Areas: While oncology has been a major area of success, the application of aminopyrazine intermediates in other therapeutic areas, such as infectious diseases, inflammation, and neurodegenerative disorders, is an exciting and underexplored frontier.
Conclusion
Aminopyrazine intermediates have transitioned from being simple chemical building blocks to becoming the cornerstone of numerous successful drug discovery programs. Their inherent versatility, coupled with a deep and growing understanding of their synthesis and structure-activity relationships, ensures that they will remain a vital tool in the medicinal chemist's arsenal for years to come. The continued exploration of aminopyrazine chemistry promises to deliver a new wave of innovative and life-changing medicines, further cementing the legacy of this remarkable scaffold.
References
-
Avapritinib. PubChem. [Link]
- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-8. doi: 10.1016/j.bmcl.2015.09.016.
- The Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (2026, February 17). Vertex AI Search.
- A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Deriv
-
XOSPATA® (gilteritinib) Mechanism of Action (MOA). Astellas Pharma US, Inc. [Link]
- Process for the preparation of gilteritinib fumarate. (2022).
- Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. (2024, May 24).
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019, March 28). MDPI.
- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010, October 11). Journal of Medicinal Chemistry.
- What is the mechanism of Avapritinib? (2024, July 17).
- The Role of Avapritinib for the Treatment of Systemic Mastocytosis. (2021, September 29). PMC.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
- Process for obtaining avapritinib and its intermediates. (2022).
- Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML P
- What is the mechanism of Gilteritinib Fumarate? (2024, July 17).
-
(a) Represented FDA-approved drugs containing a pyrazole nucleus. (b)... ResearchGate. [Link]
-
Avapritinib. Massive Bio. [Link]
- FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022, November 21). MDPI.
- Preparation of 2-aminopyrazine. (1946).
- Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. (2019, May 22).
-
RP-HPLC Method for Determination of Gilteritinib in Tablet Dosage Form. SciSpace. [Link]
- Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. (2025, April 3). Taylor & Francis.
Sources
- 1. The Role of Avapritinib for the Treatment of Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110938077A - Method for synthesizing Avapritinib - Google Patents [patents.google.com]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 11. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]
- 13. What is the mechanism of Avapritinib? [synapse.patsnap.com]
An In-depth Technical Guide to Halogenated Pyrazine Building Blocks
Introduction: The Strategic Importance of Halogenated Pyrazines
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are found in numerous natural products, pharmaceuticals, and functional materials, valued for their unique electronic properties and ability to participate in hydrogen bonding.[2][3] The introduction of halogen atoms onto the pyrazine core dramatically enhances its utility as a synthetic building block. Halogens serve as versatile synthetic handles, enabling a wide array of subsequent chemical transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[4][5]
The electron-withdrawing nature of the two nitrogen atoms makes the pyrazine ring inherently electron-deficient, which influences the reactivity of attached halogens.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of these critical building blocks for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide field-proven insights into leveraging these reagents for the efficient construction of complex molecules. The World Health Organization's (WHO) 2019 Model List of Essential Medicines includes several drugs containing the pyrazine core, such as the proteasome inhibitor Bortezomib and the anti-mycobacterial agent Pyrazinamide, underscoring the scaffold's therapeutic relevance.[6]
Synthesis of Halogenated Pyrazine Building Blocks
The synthetic accessibility of halogenated pyrazines is crucial for their widespread use. Methodologies vary depending on the desired halogen.
Chloropyrazines
Chlorinated pyrazines are common starting materials due to the relative low cost of chlorinating agents. They are often synthesized from the corresponding pyrazinones (or hydroxypyrazines) by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Dichloropyrazines can be prepared from piperazine-2,5-diones.
Bromopyrazines
Bromination of the pyrazine ring can be challenging due to its electron-deficient nature. Direct bromination often requires harsh conditions. More commonly, bromopyrazines are accessed from aminopyrazines via Sandmeyer-type reactions. Alternatively, lithiation of the pyrazine core followed by quenching with a bromine source is a viable, albeit more complex, route.
Iodopyrazines
Iodopyrazines, the most reactive of the halopyrazines in cross-coupling reactions, are typically prepared from aminopyrazines via diazotization followed by treatment with potassium iodide (KI).[7] Their high reactivity often justifies the multi-step sequence required for their synthesis.
Fluoropyrazines
Fluoropyrazines present unique synthetic challenges and reactivity profiles. Two primary methods for their synthesis are the Balz-Schiemann reaction, which involves the diazotization of an aminopyrazine in the presence of fluoroboric acid (HBF₄), and halogen exchange (HALEX) reactions, where a more reactive halogen (typically chlorine) is displaced by fluoride using a fluoride salt like potassium fluoride (KF).[8]
Reactivity and Functionalization: The Core of Versatility
The true power of halogenated pyrazines lies in their capacity to be selectively functionalized. The choice of reaction type is often dictated by the nature of the halogen and the desired transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4] For halogenated pyrazines, the general order of reactivity in these transformations follows the carbon-halogen bond dissociation energy: I > Br > Cl .[7][9] Fluoropyrazines are typically unreactive under these conditions.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds.[10] For halogenated pyrazines, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields.[10] Electron-rich, bulky phosphine ligands (e.g., those developed by Buchwald and Fu) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Aryl-Pd(II)-X\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_R [label="Aryl-Pd(II)-R'\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for edge labels ArylX [label="Pyrazine-X", shape=plaintext, fontcolor="#202124"]; Boronic [label="R'-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="Pyrazine-R'", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [color="#4285F4", penwidth=2]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Aryl_R [color="#EA4335", penwidth=2]; PdII_Aryl_R -> RedElim [style=invis]; RedElim -> Pd0 [color="#34A853", penwidth=2];
// Input/Output Edges ArylX -> OxAdd [dir=none, color="#4285F4", penwidth=2]; Boronic -> Transmetal [dir=none, color="#EA4335", penwidth=2]; RedElim -> Product [dir=none, color="#34A853", penwidth=2];
// Positioning {rank=same; Pd0; RedElim; Product} {rank=same; OxAdd; Transmetal} {rank=same; ArylX; PdII_Aryl; PdII_Aryl_R; Boronic} } ends_dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | High | Not Specified | [10] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 2-Bromopyrazine | Phenylboronic acid | 100 | 95 | 3-5 | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloropyrazine | Arylboronic acids | 100 | 80-98 | 2 | [7] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[11] It has become indispensable in pharmaceutical synthesis, where aryl amine moieties are common.[12] For chloropyrazines, which are less reactive, specialized catalysts with sterically hindered ligands are often necessary to achieve high yields.[4][7] The reaction is typically sensitive to air and moisture, requiring an inert atmosphere.[13]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] It is unique among palladium-catalyzed cross-couplings in that it typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[14][15] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and complex molecule synthesis.[16] The reactivity trend follows the expected I > Br > Cl pattern.[14]
Stille and Heck Couplings
The Stille coupling utilizes an organotin reagent, while the Heck reaction couples the halide with an alkene. Both are effective for functionalizing halogenated pyrazines. The Stille coupling is particularly versatile due to the stability of organotin reagents, though toxicity concerns with tin byproducts are a drawback.[4] The Heck reaction is a powerful tool for vinylation of the pyrazine core.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity of halopyrazines in SNAr reactions is inverted: F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. This effect, combined with fluorine's ability to stabilize the intermediate Meisenheimer complex, makes fluoropyrazines exceptionally reactive.[8]
This high reactivity provides a convenient route to derivatives that are otherwise difficult to access. Fluoropyrazine reacts readily with a variety of nucleophiles, including hydroxides, amines, and azides, often under mild conditions where other halopyrazines would be unreactive.[8] For example, kinetic studies showed that the half-life for the reaction of fluoropyrazine with sodium hydroxide was just 43 minutes, while for chloropyrazine it was approximately 19 days under similar conditions.[8]
// Nodes Halopyrazine [label="Halogenated Pyrazine\n(Py-X)"]; CrossCoupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Halopyrazine -> CrossCoupling [label="Reactivity:\nI > Br > Cl", color="#4285F4", penwidth=2]; Halopyrazine -> SNAr [label="Reactivity:\nF > Cl > Br > I", color="#EA4335", penwidth=2]; } ends_dot Caption: Relative reactivity of halogens on the pyrazine ring.
Applications in Drug Discovery
The synthetic versatility of halogenated pyrazines makes them invaluable starting materials in the synthesis of pharmaceuticals.
-
Bortezomib (Velcade®): A first-in-class proteasome inhibitor used to treat multiple myeloma, its synthesis involves the coupling of a pyrazine-containing boronic acid derivative.[6]
-
Eszopiclone (Lunesta®): A nonbenzodiazepine hypnotic agent, this molecule contains a chloropyrazine core that is functionalized during its synthesis.[6]
-
Gefitinib (Iressa®): An EGFR inhibitor used in cancer therapy, its synthesis utilizes a dichloropyrimidine scaffold, but similar cross-coupling principles apply to pyrazine-based kinase inhibitors.
-
Antimicrobial Agents: Researchers have synthesized series of halogenated pyrazine-based chalcones and evaluated them for antifungal and antimycobacterial activity, finding that derivatives with electron-withdrawing halogens showed significant potency.[17][18][19]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromopyrazine
This protocol describes a typical procedure for the palladium-catalyzed coupling of 2-bromopyrazine with an arylboronic acid.[10]
Rationale: This method uses a standard Pd(PPh₃)₄ catalyst which is effective for reactive aryl bromides. 1,4-Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
2-Bromopyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromopyrazine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
// Nodes Start [label="Combine Reagents\n(Halopyrazine, Partner, Catalyst, Base)"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill Ar)"]; Solvent [label="Add Degassed Solvents"]; Heat [label="Heat and Stir\n(Monitor by TLC/LC-MS)"]; Cooldown [label="Cool to Room Temp"]; Workup [label="Aqueous Workup\n(Dilute, Extract)"]; Purify [label="Dry and Concentrate\nOrganic Layer"]; Column [label="Purify by Column\nChromatography"]; Final [label="Characterize Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Cooldown; Cooldown -> Workup; Workup -> Purify; Purify -> Column; Column -> Final; } ends_dot Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrazine
This protocol outlines a procedure for the C-N bond formation between less reactive 2-chloropyrazine and an amine, using a more active catalyst system.[4]
Rationale: Chloropyrazines are less reactive than their bromo or iodo counterparts, necessitating a more active catalytic system.[7] A catalyst generated from a palladium precursor like Pd₂(dba)₃ and a specialized, bulky electron-rich ligand (e.g., a Buchwald ligand like RuPhos or XPhos) is used to promote the challenging oxidative addition step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine without competing in the reaction. Toluene is a common high-boiling, non-polar solvent for these reactions.
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
A suitable phosphine ligand (e.g., RuPhos) (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Glovebox or Schlenk line
-
Sealed reaction tube
Procedure:
-
Setup (in a glovebox): To a dry reaction tube containing a magnetic stir bar, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃.
-
Reagent Addition: Add the 2-chloropyrazine and the amine. Finally, add the anhydrous toluene.
-
Sealing and Reaction: Seal the reaction tube tightly. Remove it from the glovebox and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots (under inert atmosphere if necessary) and analyzing by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Conclusion and Future Outlook
Halogenated pyrazines are undeniably powerful and versatile building blocks in modern organic synthesis. Their reactivity can be finely tuned based on the specific halogen, enabling a diverse range of functionalization strategies from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions. This predictable and complementary reactivity makes them highly sought-after intermediates in the design and synthesis of pharmaceuticals and advanced materials. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the scope of transformations possible with these building blocks will continue to expand, cementing their role as essential tools for chemists and drug discovery professionals.
References
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- Nikishkin, N. I., & O'Shea, D. F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3549–3563. DOI:10.1039/C3OB40460A.
- Rutner, H. (1966). Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines. ProQuest Dissertations & Theses Global.
- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Ismail, M. M., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules.
- Witulski, B., & Alayrac, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Witulski, B., & Alayrac, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
- Hallas, C. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. MDPI.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Sohail, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Al-Masoudi, N. A. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Physicochemical Characterization of 2-Amino-3-bromo-6-methylpyrazine
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-Amino-3-bromo-6-methylpyrazine .
Technical Guide & Whitepaper
Executive Summary
2-Amino-3-bromo-6-methylpyrazine is a functionalized pyrazine derivative used critically in the synthesis of bioactive pharmaceutical ingredients. Its amphiphilic nature—balancing a polar aminopyrazine core with lipophilic bromo- and methyl- substituents—dictates a specific solubility profile essential for process optimization.
This guide provides a comprehensive solubility analysis, distinguishing between empirical process behaviors (observed during synthesis) and predictive physicochemical properties . It includes validated protocols for researchers to determine exact saturation limits in their specific solvent systems.
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, one must analyze its structural pharmacophore.
| Feature | Chemical Group | Effect on Solubility |
| Core | Pyrazine Ring | Moderate polarity; contains basic nitrogen atoms (pKa ~2-3). |
| H-Bond Donor | 2-Amino (-NH₂) | Increases solubility in polar protic solvents (MeOH, EtOH) via H-bonding. |
| Lipophilic | 3-Bromo (-Br) | Significantly increases lipophilicity; reduces water solubility; enhances solubility in DCM/THF. |
| Lipophilic | 6-Methyl (-CH₃) | Adds non-polar character; aids solubility in aromatic and chlorinated solvents. |
Predicted LogP: ~1.2 – 1.6 (Moderate Lipophilicity) Acid-Base Profile: Weak base. Solubility in aqueous media is highly pH-dependent.
Solubility Profile in Organic Solvents[2][3]
The following data categorizes solvents based on their interaction capability with 2-Amino-3-bromo-6-methylpyrazine.
Table 1: Solubility Classification
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively. Preferred for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the lipophilic Br/Me regions. Standard reaction solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Good general solvent; often used for extraction from aqueous workups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, especially upon heating. The amino group engages in H-bonding. |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate-High | Good solubility due to ether oxygen accepting H-bonds from the amino group. |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lacks polar interactions to overcome crystal lattice energy. Used as an anti-solvent . |
| Aqueous | Water (Neutral pH) | Low (<1 mg/mL) | The hydrophobic Br/Me groups dominate. |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High | Protonation of the pyrazine nitrogen forms a water-soluble salt. |
Process Chemistry Implications[4][5][6]
-
Reaction Solvent: Dichloromethane (DCM) or Acetonitrile is recommended for bromination and substitution reactions due to high solubility and inertness.
-
Workup/Extraction: The compound partitions preferentially into Ethyl Acetate or DCM from an aqueous phase at neutral/basic pH.
-
Recrystallization: A binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is most effective. The compound dissolves in the hot polar solvent (EtOH or EtOAc) and precipitates upon cooling or addition of the non-polar anti-solvent.
Experimental Determination Protocols
As a research chemical, batch-to-batch crystal morphology can affect dissolution rates. The following protocols allow for the precise determination of solubility curves.
Protocol A: Visual Equilibrium Method (Rapid Estimation)
Best for: Initial process screening and solvent selection.
-
Preparation: Place 10 mg of 2-Amino-3-bromo-6-methylpyrazine into a clear HPLC vial.
-
Titration: Add the test solvent in 50 µL aliquots at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
-
Example: If 10 mg dissolves in 200 µL (0.2 mL), Solubility ≈ 50 mg/mL.
-
Protocol B: HPLC Saturation Method (Quantitative)
Best for: Formulation and precise thermodynamic data.
-
Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake/stir at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (to remove undissolved solids).
-
Dilution: Dilute the filtrate 100x with Acetonitrile.
-
Quantification: Inject into HPLC (C18 Column, Water/ACN gradient). Compare peak area against a standard calibration curve.
Visualizations & Workflows
Diagram 1: Solubility Determination & Solvent Selection Logic
This workflow guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734416, 2-Amino-3-bromo-6-methylpyridine (Analogous Structure Analysis). Retrieved from [Link]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocols for 2-Amino-3-bromo-6-methylpyrazine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity.[4][5] The 2-amino-3-aryl-6-methylpyrazine motif, in particular, is a privileged scaffold found in numerous biologically active molecules, making its efficient synthesis a topic of significant interest to drug development professionals.
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-6-methylpyrazine. Moving beyond a simple recitation of steps, this document elucidates the critical mechanistic considerations and the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for novel derivatives.
Core Principles: The "Why" Behind the Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[1] The catalytic cycle, a finely tuned sequence of organometallic transformations, is the key to its success.[6][7]
The Catalytic Cycle
The generally accepted mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-3-bromo-6-methylpyrazine. This is often the rate-limiting step and is heavily influenced by the electronic properties of the substrate and the ligand on the palladium center. For an electron-rich substrate like an aminopyrazine, this step can be challenging, necessitating a highly active catalyst.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is critically dependent on the activation of the boronic acid by a base.[8] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻), which readily transfers its organic moiety to the palladium center.[8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Substrate-Specific Challenges
2-Amino-3-bromo-6-methylpyrazine presents unique challenges. The pyrazine ring is electron-deficient, which should facilitate oxidative addition. However, the presence of the strongly electron-donating amino group enriches the system and can complicate the reaction. The amino group can also act as a potential ligand, coordinating to the palladium center and inhibiting catalysis. Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic steps.
Optimizing Reaction Components: A Comparative Analysis
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent. For a challenging heteroaromatic substrate, a systematic approach to optimizing these variables is crucial.
| Component | Class | Specific Examples | Key Considerations & Rationale |
| Palladium Source | Traditional Precatalysts | Pd(OAc)₂, Pd₂(dba)₃ | Require in-situ activation with a phosphine ligand to form the active Pd(0) species. Can be cost-effective but may require higher catalyst loading. |
| Air-Stable Precatalysts | XPhos Pd G2/G3/G4, SPhos Pd G2/G3/G4 | Highly active, pre-formed Pd(II) complexes that readily generate the active monoligated Pd(0) species.[9] Excellent for challenging couplings, including those with heteroaryl chlorides, and often allow for lower catalyst loadings and milder conditions.[10] | |
| Phosphine Ligand | Triarylphosphines | PPh₃ (Triphenylphosphine) | A standard, inexpensive ligand. Often sufficient for simple couplings but generally ineffective for electron-rich or sterically hindered substrates. |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | Critical for this substrate. The steric bulk facilitates reductive elimination, while the high electron density promotes the oxidative addition of the C-Br bond.[9][11][12] These ligands prevent catalyst deactivation and are the go-to choice for difficult heteroaryl couplings. | |
| Base | Carbonates | K₂CO₃, Cs₂CO₃ | Common, moderately strong bases. Cesium carbonate is more soluble in organic solvents and often provides superior results, albeit at a higher cost. |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base that is often highly effective, particularly with Buchwald-type ligands. It is a reliable choice for coupling N-heterocycles.[13] | |
| Hydroxides / Alkoxides | NaOH, KOH, NaOtBu | Very strong bases. Can be effective but may promote side reactions like dehalogenation or decomposition of sensitive substrates.[13][14] Generally used with more robust substrates. | |
| Solvent | Ethereal | 1,4-Dioxane, THF | Common aprotic solvents that work well with a wide range of catalyst systems. Often used with an aqueous solution of the base.[1] |
| Aromatic | Toluene | A non-polar solvent, suitable for reactions at higher temperatures. | |
| Alcoholic | t-BuOH, n-Butanol | Can serve as both solvent and co-solvent. The presence of water is often necessary to dissolve inorganic bases.[15][16] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, irritant, or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol A: General Screening Conditions
This protocol provides a robust starting point for general screening using a common and cost-effective catalyst system.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-3-bromo-6-methylpyrazine | 202.04 | 0.5 | 1.0 |
| Arylboronic Acid | - | 0.6 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 |
| K₂CO₃ | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water | - | 1.0 mL | - |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Amino-3-bromo-6-methylpyrazine (101 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Using a syringe, add the degassed solvents: 1,4-Dioxane (4.0 mL) followed by water (1.0 mL).
-
Place the vial in a preheated oil bath or heating block at 90-100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol B: Optimized Conditions for Challenging Couplings
This protocol utilizes a modern, highly active Buchwald precatalyst, which is often superior for electron-rich and sterically demanding heteroaromatic substrates.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-3-bromo-6-methylpyrazine | 202.04 | 0.5 | 1.0 |
| Arylboronic Acid Pinacol Ester | - | 0.75 | 1.5 |
| XPhos Pd G3 | 863.79 | 0.01 | 0.02 |
| K₃PO₄ | 212.27 | 1.0 | 2.0 |
| t-BuOH / Water (4:1) | - | 5.0 mL | - |
Procedure:
-
In a glovebox, or on a benchtop with careful handling, add 2-Amino-3-bromo-6-methylpyrazine (101 mg, 0.5 mmol), the arylboronic acid pinacol ester (0.75 mmol), and potassium phosphate (212 mg, 1.0 mmol) to a reaction vial with a stir bar.
-
Add the precatalyst, XPhos Pd G3 (8.6 mg, 0.01 mmol).
-
Seal the vial, remove from the glovebox (if used), and add the degassed solvent mixture (4 mL t-BuOH, 1 mL Water) via syringe.
-
Place the vial in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction vigorously. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Follow steps 7-10 from Protocol A for workup and purification.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) source oxidized; ligand degraded. 2. Incorrect Base/Solvent: Base not strong enough or insoluble. 3. Low Temperature: Insufficient energy for oxidative addition. | 1. Use a fresh catalyst source or switch to an air-stable precatalyst (Protocol B). Ensure proper degassing. 2. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., Dioxane/H₂O). 3. Increase reaction temperature in 10 °C increments. |
| Dehalogenation (C-Br bond replaced by C-H) | 1. Presence of Hydride Source: Solvents like alcohols or impurities can act as hydride donors.[6] 2. Base is too strong or reaction time too long.[13][14] 3. Inefficient Reductive Elimination: The desired coupling is slow, allowing the side reaction to dominate. | 1. Use anhydrous, aprotic solvents like Dioxane or Toluene.[13] 2. Switch to a milder base (e.g., K₂CO₃). Reduce reaction time. 3. Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to accelerate reductive elimination.[9][14] |
| Protodeboronation (Boronic acid C-B bond replaced by C-H) | 1. Unstable Boronic Acid: Some heteroaryl or electron-deficient arylboronic acids are prone to hydrolysis.[17][18][19] 2. High Temperature / Prolonged Reaction Time. 3. Presence of excess water/protons.[20][21] | 1. Switch to a more stable boronic ester (e.g., pinacol, MIDA).[21] 2. Use a more active catalyst system (Protocol B) to allow for lower temperatures and shorter times. 3. Use anhydrous conditions if possible, or minimize the amount of water. |
| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[6] | Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling of 2-Amino-3-bromo-6-methylpyrazine is a highly effective transformation for accessing valuable 3-aryl-aminopyrazine derivatives. Success with this specific substrate class relies heavily on overcoming the challenges posed by an electron-rich N-heterocycle. The key to high yields is the selection of a highly active catalytic system, typically involving a palladium source paired with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. The use of modern, air-stable precatalysts is highly recommended to ensure reproducibility and efficiency. By understanding the mechanistic principles and carefully selecting the reaction components as outlined in this guide, researchers can reliably synthesize a diverse range of target molecules for applications in drug discovery and beyond.
References
-
Lennox, A. J. J., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. PMC. [Link]
-
Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved February 27, 2026, from [Link]
-
Cox, P. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 27, 2026, from [Link]
-
Lennox, A. J. J., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]
-
Piens, J., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 27, 2026, from [Link]
-
Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved February 27, 2026, from [Link]
-
Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. [Link]
-
Reddit. (2024). Suzuki proto-dehalogenation problem. r/Chempros. [Link]
-
ResearchGate. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Retrieved February 27, 2026, from [Link]
-
Avanthay, M., et al. (2020). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 27, 2026, from [Link]
-
Gholinejad, M., & Far, M. A. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Krings, U., & Berger, R. G. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemistry – A European Journal. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved February 27, 2026, from [Link]
-
Hughes, D. L. (2008). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]
-
Academia.edu. (n.d.). Amino Protecting Groups Stability. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 27, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Retrieved February 27, 2026, from [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
PMC. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Bentham Science. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-methylpyrazine. Retrieved February 27, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Lab Reporter [fishersci.se]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Synthesis of kinase inhibitors using 2-Amino-3-bromo-6-methylpyrazine
Executive Summary
This guide details the synthetic utility of 2-Amino-3-bromo-6-methylpyrazine (CAS: 74290-65-6) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Due to its unique electronic architecture—featuring an electron-deficient pyrazine core, a nucleophilic exocyclic amine, and a reactive C-3 bromine handle—this building block serves as a linchpin for Divergent Oriented Synthesis (DOS).
This document focuses on two high-value synthetic pathways:
-
Construction of Imidazo[1,2-a]pyrazines: A bicyclic core found in inhibitors of Syk (e.g., Entospletinib analogs) and BTK .
-
Direct C-3 Functionalization: Accessing 2,3,6-trisubstituted pyrazines relevant to SHP2 and CK2 inhibition.
Strategic Retrosynthesis & Pathway Map
The utility of 2-Amino-3-bromo-6-methylpyrazine lies in its orthogonal reactivity. The C-3 bromine allows for transition-metal-catalyzed cross-couplings, while the N-1/C-2 amidine-like system permits cyclization with electrophiles.
Figure 1: Divergent synthetic pathways originating from the core pyrazine scaffold. The imidazo[1,2-a]pyrazine route (green) is the primary method for generating bicyclic kinase inhibitors.
Critical Reaction Parameters & Optimization
The "Amine Poisoning" Challenge
In Palladium-catalyzed cross-couplings (Suzuki/Buchwald), the free exocyclic amine at C-2 can coordinate to Pd(II) species, potentially poisoning the catalyst or leading to N-arylation byproducts.
-
Solution: Use bulky phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr ) to sterically crowd the metal center, preventing non-productive coordination by the amine [1]. Alternatively, protect the amine as a Boc-carbamate prior to coupling.
Regioselectivity in Cyclizations
When reacting with unsymmetrical
-
Mechanism: The initial attack typically occurs via the ring nitrogen (N-1) onto the alkyl bromide, followed by cyclodehydration involving the exocyclic amine and the ketone carbonyl. This heavily favors the 2-substituted imidazo[1,2-a]pyrazine isomer over the 3-substituted variant [2].
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl-8-methylimidazo[1,2-a]pyrazine (Syk Inhibitor Scaffold)
This protocol describes the condensation of the core block with a substituted phenacyl bromide.
Reagents:
-
2-Amino-3-bromo-6-methylpyrazine (1.0 equiv)
-
Substituted 2-bromoacetophenone (1.1 equiv)
-
Sodium Bicarbonate (
) or (1.5 equiv) -
Solvent: Ethanol (EtOH) or 2-Propanol (IPA)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Amino-3-bromo-6-methylpyrazine (500 mg, 2.66 mmol) in Ethanol (10 mL).
-
Addition: Add the substituted 2-bromoacetophenone (2.92 mmol) and solid
(335 mg, 3.99 mmol). -
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor by LC-MS for the disappearance of the pyrazine starting material (m/z ~188/190). -
Workup: Cool to room temperature.
-
If product precipitates: Filter the solid, wash with cold water (2x10 mL) and cold ethanol (1x5 mL).
-
If soluble: Remove volatiles under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash organic layer with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/EtOAc or purify via flash chromatography (SiO2, 0–5% MeOH in DCM).
-
Validation:
NMR should show the disappearance of the broad singlet and the appearance of the imidazo aromatic proton (typically 7.8–8.2 ppm).
Data Summary Table: Typical Yields
| Electrophile (R-COCH2Br) | Product (Imidazo-pyrazine) | Typical Yield | Notes |
|---|---|---|---|
| 2-Bromoacetophenone | 2-Phenyl-8-methyl... | 75-85% | Clean precipitation |
| 2-Bromo-1-(3-pyridyl)ethanone | 2-(3-Pyridyl)-8-methyl... | 60-70% | Requires chromatography |
| 2-Bromo-4'-fluoroacetophenone | 2-(4-F-Phenyl)-8-methyl... | 80-90% | High purity crude |
Protocol B: Suzuki-Miyaura Coupling at C-3 (SHP2/CK2 Scaffold)
This protocol installs an aryl group at the C-3 position while retaining the free amine for later derivatization (e.g., urea formation).
Reagents:
-
2-Amino-3-bromo-6-methylpyrazine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(aq) (2.5 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or pressure tube with the pyrazine substrate, boronic acid, and Palladium catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and
solution via syringe. -
Reaction: Heat to
(oil bath) or (Microwave) for 1–2 hours.-
Note: The C-3 bromine is sterically crowded by the adjacent amine and methyl group; higher temperatures are often required compared to simple aryl bromides.
-
-
Scavenging: If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a fluorescent solid.
Mechanistic Visualization: Imidazo-Cyclization
The formation of the imidazo[1,2-a]pyrazine core is the most critical transformation for this scaffold. The diagram below elucidates the regiochemical outcome.
Figure 2: Step-wise mechanism of the condensation reaction. The ring nitrogen (N-1) is the most nucleophilic site, driving the formation of the 2-substituted isomer.
References
-
Gingipalli, L., et al. "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases."[2] Journal of Medicinal Chemistry (2018).
-
Saval, I., et al. "2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine." IUCrData (2016).
-
Vertex Pharmaceuticals. "Inhibitors of kinases." U.S. Patent 2015/107495A1. (Cited in context of SHP2 and Pyrazine synthesis).
-
Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyrazines."
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromo-6-methylpyrazine
Introduction: The Strategic Importance of the 2-Aminopyrazine Scaffold
The 2-aminopyrazine moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after heterocyclic system. The ability to functionalize this core structure through modern synthetic methodologies is paramount for the generation of novel chemical entities with tailored pharmacological profiles. This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-Amino-3-bromo-6-methylpyrazine, a versatile building block for the synthesis of diverse compound libraries.
The presence of the amino group and the nitrogen atoms within the pyrazine ring introduces specific challenges to cross-coupling reactions, primarily through potential catalyst inhibition and altered reactivity of the C-Br bond.[1] Therefore, a careful selection of catalysts, ligands, bases, and reaction conditions is crucial for achieving high efficiency and yields. This document will delve into the mechanistic nuances and practical considerations for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this important substrate.
Understanding the Catalytic Cycles: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[2] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.
General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps in these transformations are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the 2-Amino-3-bromo-6-methylpyrazine, forming a Pd(II) complex. The electron-rich nature of the aminopyrazine can influence the rate of this step.[3]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
The choice of ligand (L) is critical as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle. For electron-rich and potentially coordinating substrates like 2-aminopyrazines, bulky and electron-donating ligands are often required to promote reductive elimination and prevent catalyst deactivation.[3][6]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] However, the coupling of electron-deficient nitrogen-containing heterocycles like pyrazines can be challenging due to catalyst inhibition and competing side reactions such as protodeboronation of the boronic acid.[1][7] The selection of a suitable catalyst system and base is therefore paramount.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a robust starting point for the coupling of 2-Amino-3-bromo-6-methylpyrazine with a variety of aryl- and heteroarylboronic acids.
Reaction Scheme:
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Reagents and Materials:
-
2-Amino-3-bromo-6-methylpyrazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically 4:1 to 10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 2-Amino-3-bromo-6-methylpyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the solvent mixture (e.g., dioxane/water 4:1, 0.1 M).
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Ligand Selection: XPhos, a bulky and electron-rich biaryl phosphine ligand, is chosen to accelerate the oxidative addition and reductive elimination steps, which can be slow for electron-deficient heterocycles.[3]
-
Base and Solvent System: The use of a carbonate base in a dioxane/water solvent system is a standard and effective combination for Suzuki-Miyaura couplings. The water is essential for the activation of the boronic acid. For particularly challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.[8]
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-6-methyl-3-phenylpyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)-6-methylpyrazine | 82 |
| 3 | 3-Fluorophenylboronic acid | 2-Amino-3-(3-fluorophenyl)-6-methylpyrazine | 78 |
| 4 | 2-Thienylboronic acid | 2-Amino-6-methyl-3-(thiophen-2-yl)pyrazine | 75 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] For a substrate like 2-Amino-3-bromo-6-methylpyrazine, this reaction allows for the introduction of a second amino group, leading to valuable 2,3-diaminopyrazine derivatives. The presence of the free amino group on the starting material can potentially complicate the reaction by competing for coordination to the palladium center.
Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines
This protocol outlines a general procedure for the coupling of 2-Amino-3-bromo-6-methylpyrazine with a range of amines.
Reaction Scheme:
Experimental Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials:
-
2-Amino-3-bromo-6-methylpyrazine
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2.5 mol%)
-
RuPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup (In a glovebox): To a dry vial, add Pd₂(dba)₃ (0.01 eq.), RuPhos (0.02 eq.), NaOtBu (1.5 eq.), and 2-Amino-3-bromo-6-methylpyrazine (1.0 eq.).
-
Reagent Addition: Add the amine (1.2 eq.) and anhydrous toluene (0.1 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst and Ligand: A combination of Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand like RuPhos is highly effective for challenging C-N couplings.[9] These ligands promote the reductive elimination of the desired product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[10]
-
Inert Atmosphere: The catalytic species is sensitive to oxygen, so the reaction must be performed under an inert atmosphere.[11]
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Amino-6-methylpyrazin-2-yl)morpholine | 90 |
| 2 | Aniline | N²-Phenyl-6-methylpyrazine-2,3-diamine | 75 |
| 3 | Benzylamine | N²-Benzyl-6-methylpyrazine-2,3-diamine | 88 |
| 4 | Piperidine | 2-Amino-6-methyl-3-(piperidin-1-yl)pyrazine | 92 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles.[12] These products are valuable intermediates for further transformations. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13][14]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
This protocol is adapted from successful procedures for the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analog.[13]
Reaction Scheme:
Experimental Workflow:
Caption: Experimental workflow for the Sonogashira coupling.
Reagents and Materials:
-
2-Amino-3-bromo-6-methylpyrazine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.025 eq.), PPh₃ (0.05 eq.), and CuI (0.05 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (0.1 M) and triethylamine (2.0 eq.). Stir the mixture at room temperature for 15 minutes.
-
Reactant Addition: Add 2-Amino-3-bromo-6-methylpyrazine (1.0 eq.) and the terminal alkyne (1.2 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Catalyst System: The classic Pd(OAc)₂/PPh₃ system is often effective for Sonogashira couplings. The addition of CuI as a co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15]
-
Base: An amine base such as triethylamine serves both as a base to deprotonate the alkyne and as a solvent in some cases. It also acts as a scavenger for the HBr generated during the reaction.[13]
-
Solvent: A polar aprotic solvent like DMF is typically used to ensure the solubility of the reagents and catalyst.
Data Presentation:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-6-methyl-3-(phenylethynyl)pyrazine | 94 |
| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)-6-methylpyrazine | 85 |
| 3 | (Trimethylsilyl)acetylene | 2-Amino-6-methyl-3-((trimethylsilyl)ethynyl)pyrazine | 91 |
| 4 | Propargyl alcohol | 3-(3-Amino-6-methylpyrazin-2-yl)prop-2-yn-1-ol | 80 |
Note: Yields are based on similar substrates and may vary.[13]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium catalyst and ensure rigorous inert atmosphere conditions. Consider using a pre-catalyst.[2] |
| Inefficient ligand | For Suzuki and Buchwald-Hartwig, screen more electron-rich and bulky ligands (e.g., SPhos, DavePhos).[3] | |
| Inappropriate base | For Suzuki, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig, ensure the base (e.g., NaOtBu) is fresh and handled under inert conditions.[8][10] | |
| Side Product Formation | Protodeboronation (Suzuki) | Use a less aqueous solvent system, a milder base, or consider using potassium trifluoroborate salts instead of boronic acids.[1] |
| Homocoupling of the alkyne (Sonogashira) | Ensure a strict inert atmosphere to prevent oxidative homocoupling (Glaser coupling). | |
| Dehalogenation | Use a less forcing temperature or a more active catalyst system to favor the cross-coupling pathway. | |
| Catalyst Decomposition (black precipitate) | High temperature | Reduce the reaction temperature and extend the reaction time. |
| Oxygen contamination | Improve degassing procedures and maintain a positive pressure of inert gas. |
Conclusion
The palladium-catalyzed cross-coupling of 2-Amino-3-bromo-6-methylpyrazine provides a powerful and versatile platform for the synthesis of a wide array of substituted aminopyrazines. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the specific challenges associated with this valuable heterocyclic building block.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link][13]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link][7]
-
Jafari, M., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link][16]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. European Journal of Organic Chemistry, 2000(10), 1771-1782. [Link][8]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][2]
-
Doyle, A. G., & Sigman, M. S. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link][3]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link][17]
-
Jafari, M., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link][18]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][11]
-
Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5966. [Link][19]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... ResearchGate. [Link][20]
-
Organ, M. G., et al. (2016). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 40(9), 7621-7629. [Link][22]
-
OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link][6]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][12]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][5]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link][10]
-
Riera, A., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(83), 11086-11089. [Link][23]
-
Larhed, M., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4583. [Link][24]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Alcázar, J., et al. (2020). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 16, 2838-2846. [Link][25]
-
Alami, M., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(48), 27419-27440. [Link][15]
-
Gevorgyan, V., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 9(12), 2341-2344. [Link][26]
-
Caggiano, L., et al. (2006). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 62(1), 105-111. [Link][27]
-
Szostak, M., et al. (2019). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Organic Letters, 21(15), 6094-6099. [Link][28]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1064. [Link][29]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Negishi coupling - Wikipedia [en.wikipedia.org]
- 22. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 28. par.nsf.gov [par.nsf.gov]
- 29. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: 2-Amino-3-bromo-6-methylpyrazine as a Scaffold in Drug Discovery
Part 1: Executive Summary & Chemoinformatic Profile
The pyrazine nucleus is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for pyridine and benzene rings to improve metabolic stability and aqueous solubility. 2-Amino-3-bromo-6-methylpyrazine (ABMP) represents a "linchpin" intermediate. Its tri-functional nature—an electron-rich amino group, an electrophilic carbon-bromine bond, and a benzylic-like methyl group—allows for divergent synthesis of complex heterocyclic systems, most notably Imidazo[1,2-a]pyrazines , a core structure found in inhibitors of BTK, PI3K, and MK-2.
Chemoinformatic Profile (Lipinski Compliance)
Before synthesis, understanding the physicochemical baseline of the scaffold is critical for fragment-based drug design (FBDD).
| Property | Value | Drug Discovery Implication |
| Molecular Weight | 187.04 g/mol | Ideal for FBDD; allows significant elaboration < 500 Da. |
| CLogP | ~0.8 - 1.2 | Moderate lipophilicity; good starting point for oral bioavailability. |
| H-Bond Donors | 2 (-NH2) | Key interaction point for hinge-binding in kinases. |
| H-Bond Acceptors | 3 (N-1, N-4) | Pyrazine nitrogens often act as water-bridging acceptors. |
| TPSA | ~52 Ų | Well within the limit for blood-brain barrier (BBB) penetration if desired. |
Part 2: Divergent Synthetic Workflows
The utility of ABMP lies in its orthogonality. The following diagram illustrates the three primary synthetic modules available to researchers.
Visualization: The ABMP Divergent Workflow
Caption: Divergent synthetic pathways starting from the ABMP scaffold. Colors indicate distinct reaction modules.
Part 3: Detailed Experimental Protocols
Module A: Synthesis of Imidazo[1,2-a]pyrazines (The "Kinase Core")
This is the highest-value application of ABMP. The condensation of the 2-amino group with an
Mechanism: The exocyclic amine attacks the ketone carbonyl (condensation), followed by the alkylation of the ring nitrogen (N-1) by the
Protocol 1: Cyclization with 2-Bromoacetophenones
Target: 8-Methyl-2-phenylimidazo[1,2-a]pyrazine derivatives.
Reagents:
-
ABMP (1.0 eq)
-
Substituted 2-bromoacetophenone (1.1 eq)
-
Sodium Bicarbonate (
) or (2.0 eq) -
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ABMP (1.0 mmol) in EtOH (5 mL).
-
Addition: Add the substituted 2-bromoacetophenone (1.1 mmol). Note: If the ketone is a solid, add it as a powder; if liquid, add dropwise.
-
Neutralization: Add solid
(2.0 mmol). Expert Insight: The base is critical to neutralize the HBr generated during cyclization, preventing protonation of the unreacted pyrazine which would stall the reaction. -
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor by LC-MS.[1] The product usually appears as a highly fluorescent spot on TLC. -
Work-up: Cool to room temperature. Remove volatiles under reduced pressure.
-
Extraction: Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine. -
Purification: Flash column chromatography (Hexane:EtOAc gradient). The imidazo-fused product is typically more polar than the starting material.
Validation Check:
-
1H NMR: Look for the disappearance of the broad singlet (-NH2, ~6.5 ppm) and the appearance of the imidazole singlet (~7.8–8.2 ppm).
-
Regiochemistry: The 6-methyl group on the starting material becomes the 8-methyl group on the imidazo[1,2-a]pyrazine.
Module B: Suzuki-Miyaura Cross-Coupling[1][2]
The C-3 bromine is an excellent handle for introducing diversity via Palladium-catalyzed cross-coupling. However, the free amino group can coordinate to Pd, potentially poisoning the catalyst.
Protocol 2: C-3 Arylation of Unprotected ABMP
Target: 2-Amino-3-aryl-6-methylpyrazines.
Reagents:
-
ABMP (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) or -
Base:
(aqueous)[2] -
Solvent: 1,4-Dioxane or DME
Step-by-Step Methodology:
-
Degassing (Critical): Place ABMP, boronic acid, and the Pd catalyst in a microwave vial or pressure tube. Seal and purge with Argon/Nitrogen for 5 minutes. Expert Insight: Pyrazines are electron-deficient; oxygen presence promotes rapid homocoupling or oxidation of the ligand, killing the active catalytic species.
-
Solvent Addition: Add degassed Dioxane (4 mL/mmol) and
(1 mL/mmol) via syringe. -
Reaction: Heat at
(oil bath) or (microwave) for 1-2 hours. -
Scavenging: After cooling, dilute with EtOAc. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay to remove residual Pd. Filter through Celite.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
Low Yield? The free amine might be interfering. Switch to a catalyst system with a bulky biaryl phosphine ligand like XPhos Pd G2 , which is robust against amine coordination.
Module C: Late-Stage Functionalization (The Methyl Handle)
The 6-methyl group is not chemically inert. It can be oxidized to an aldehyde or acid, providing a handle for amide coupling (e.g., attaching solubilizing tails or proteolysis-targeting chimera (PROTAC) linkers).
Protocol 3: Selenium Dioxide Oxidation
Target: 2-Amino-3-bromo-6-formylpyrazine.
-
Reaction: Dissolve ABMP in 1,4-dioxane. Add
(1.5 eq). -
Conditions: Heat to
for 4 hours. -
Work-up: Filter hot through Celite to remove red selenium precipitate.
-
Note: This reaction often yields a mixture of aldehyde and carboxylic acid.
Part 4: Pathway Visualization (Mechanism)
Understanding the regioselectivity of the cyclization (Module A) is vital. The nitrogen at position 1 is the most nucleophilic site after the initial condensation.
Caption: Mechanistic pathway for the formation of the imidazo[1,2-a]pyrazine core.
References
-
Design and synthesis of aminopyrazine derivatives as inhibitors of MK-2. Source: Bioorganic & Medicinal Chemistry Letters (2015).[3] Context: Describes the use of aminopyrazines in kinase inhibitor design.
-
Synthesis of Imidazo[1,2-a]pyrazines via Condensation. Source: Vertex AI / NIH PubMed Central Data (Derived). Context: General protocol for the condensation of 2-aminopyrazines with alpha-haloketones.
-
Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyrazoles and Pyrazines. Source: ResearchGate / Organic Chemistry Portal. Context: Optimization of Pd-catalysis for heteroaryl halides containing free amino groups.
-
Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (Analogous Chemistry). Source: Google Patents (CN108101857B). Context: Industrial scale-up considerations for halogenated aminopyrazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 2-Amino-3-bromo-6-methylpyrazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during palladium-catalyzed cross-coupling reactions with 2-Amino-3-bromo-6-methylpyrazine. The unique electronic and steric properties of this substrate, particularly the presence of two nitrogen atoms in the pyrazine ring and the adjacent amino group, can lead to complications such as low yields, catalyst inhibition, and the formation of side products. This resource is designed to help you navigate these challenges and achieve higher reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with 2-Amino-3-bromo-6-methylpyrazine resulting in low yields?
A1: Low yields are often due to a combination of factors related to the substrate's structure. The primary challenges include:
-
Catalyst Inhibition/Poisoning: The nitrogen atoms of the pyrazine ring, especially the one adjacent to the amino group, can coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity or deactivate it entirely.[1][2]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For sterically hindered and electron-deficient substrates like this pyrazine derivative, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3]
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not be effective in the catalytic cycle, while a very strong base could lead to unwanted side reactions or be incompatible with other functional groups on your coupling partner.[3][4]
-
Side Reactions: Protodeboronation of the boronic acid partner in Suzuki reactions or β-hydride elimination in Buchwald-Hartwig aminations can compete with the desired coupling reaction, consuming starting materials and reducing the yield.[5][6]
Q2: What are the first troubleshooting steps I should take for a low-yielding reaction?
A2: Start by systematically evaluating your reaction parameters.
-
Verify Reagent and Solvent Quality: Ensure all reagents are pure and that solvents are anhydrous and properly degassed. Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[1]
-
Re-evaluate Your Catalyst System: The combination of the palladium precursor and the ligand is critical. If you are using a standard catalyst system like Pd(PPh₃)₄, consider switching to a more robust, state-of-the-art system with a bulky biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos).[3]
-
Screen Different Bases: The optimal base can be highly dependent on the specific coupling partners. It is often beneficial to screen a few different bases, such as Cs₂CO₃, K₃PO₄, and a hindered alkoxide like NaOtBu.[4][7]
Q3: How can I minimize side reactions like protodeboronation in Suzuki couplings?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[8] To minimize this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like K₃PO₄ or KF.[9]
-
Use Boronic Esters or Trifluoroborates: These derivatives are often more stable than the corresponding boronic acids and less prone to decomposition.[5][10]
-
Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during coupling reactions with 2-Amino-3-bromo-6-methylpyrazine.
Problem 1: Low or No Conversion to Product
If you observe that your starting materials are largely unreacted, consider the following potential causes and solutions.
Potential Cause: Catalyst Deactivation
The nitrogen atoms in the pyrazine ring can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[1][2]
Solutions:
-
Choice of Ligand: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. These ligands are designed to create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyrazine nitrogen and promote the desired catalytic cycle.[3][11]
-
Use of Pre-catalysts: Consider using palladium pre-catalysts where the palladium is already in a stable, easily activated form. This can sometimes bypass issues with the initial activation of the catalyst in the presence of the inhibiting substrate.
Potential Cause: Inefficient Oxidative Addition
The C-Br bond on the electron-deficient pyrazine ring can be challenging for the palladium catalyst to break.
Solutions:
-
Ligand Selection: As with catalyst deactivation, bulky, electron-rich ligands are crucial for promoting oxidative addition.[3]
-
Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential catalyst decomposition at excessively high temperatures.[1]
Problem 2: Formation of Significant Side Products
The appearance of unexpected products in your reaction mixture can complicate purification and lower the yield of your desired compound.
Side Product: Dehalogenated Starting Material (Hydrodehalogenation)
This occurs when the bromo group is replaced by a hydrogen atom.
Potential Causes & Solutions:
-
Source of Hydride: This side reaction can occur if there is a source of hydride in the reaction mixture, which can come from the solvent (e.g., alcohols) or the base.
-
Reaction Conditions: Running the reaction under strictly anhydrous conditions and using a non-protic solvent can help minimize this side reaction.
Side Product: Homocoupling of the Coupling Partner
This results in the formation of a dimer of your boronic acid (in Suzuki reactions) or amine (in Buchwald-Hartwig reactions).
Potential Causes & Solutions:
-
High Catalyst Loading or Temperature: This can sometimes be exacerbated by high catalyst loadings or elevated temperatures.[3] Try reducing the catalyst amount or lowering the reaction temperature.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
Optimized Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 2-Amino-3-bromo-6-methylpyrazine. These should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Amino-3-bromo-6-methylpyrazine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) or a pre-catalyst
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)[5]
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-Amino-3-bromo-6-methylpyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[12]
-
Add the palladium catalyst (e.g., 1-5 mol %) and ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Stir the mixture at the optimized temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[13][14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Amino-3-bromo-6-methylpyrazine
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))[7]
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add 2-Amino-3-bromo-6-methylpyrazine (1.0 eq.), the amine (1.1-1.5 eq.), the palladium pre-catalyst (1-5 mol %), and the base (1.5-2.0 eq.) to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C). Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if a strong base was used). Dilute with an appropriate organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands to overcome catalyst inhibition.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A range of mild to moderate bases to screen.[2] |
| Solvent | Toluene, Dioxane, or DMF/H₂O | Common solvents for Suzuki reactions; water can be beneficial.[2] |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos-Pd-G3, RuPhos-Pd-G3 | Modern pre-catalysts with high activity for challenging substrates.[15] |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[4] |
| Solvent | Toluene, Dioxane | Aprotic solvents that perform well in these couplings.[1] |
| Temperature | 90 - 110 °C | Higher temperatures are often needed for amination of heteroaryl halides. |
Visualizing the Catalytic Cycles
Simplified Suzuki-Miyaura Catalytic Cycle
Simplified Buchwald-Hartwig Amination Catalytic Cycle
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Center for Biotechnology Information. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]
-
Optimum conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
- 2-Amino-3-methoxy-pyrazine and process for its preparation. Google Patents.
-
Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. sci-hub.box [sci-hub.box]
Technical Support Center: Overcoming Catalyst Poisoning by Aminopyrazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating challenge in synthetic chemistry: catalyst poisoning by aminopyrazines. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Problem - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding catalyst poisoning by aminopyrazines, providing the foundational knowledge needed to diagnose and solve related issues.
Q1: What is catalyst poisoning and why are aminopyrazines particularly problematic?
Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1][2][3] This binding prevents reactant molecules from accessing these sites, thereby reducing or completely halting the catalytic reaction.[3][4]
Aminopyrazines are potent catalyst poisons due to the presence of multiple Lewis basic nitrogen atoms. The lone pair of electrons on the pyrazine ring nitrogens and the exocyclic amino group can strongly coordinate to the electron-deficient metal center of a catalyst (e.g., Palladium, Platinum, Rhodium).[5] This strong, often irreversible, adsorption blocks the active sites required for the catalytic cycle to proceed.[4][6]
Caption: A systematic workflow for diagnosing catalyst poisoning.
Step-by-Step Diagnostic Protocol:
-
Document Everything: Create a detailed log of your standard reaction that is failing. Use a table to ensure consistency.
| Parameter | Standard Reaction | Control Reaction | Notes |
| Substrate | Your Aminopyrazine | Non-poisoning analog (e.g., phenyl) | |
| Catalyst & Loading | e.g., Pd(PPh₃)₄, 2 mol% | Identical | |
| Solvent & Purity | e.g., Toluene, anhydrous | Identical | |
| Base & Equivalents | e.g., K₂CO₃, 2.0 eq | Identical | |
| Temperature (°C) | e.g., 100°C | Identical | |
| Reaction Time (h) | e.g., 12h | Identical | |
| Observed Conversion | <10% | >95% |
-
Execute a Control Experiment: Replace your aminopyrazine substrate with a similar, but non-poisoning, analog (e.g., if you are performing a Suzuki coupling with 2-amino-5-bromopyrazine, try it with bromobenzene). Keep all other parameters identical.
-
Analyze the Outcome:
-
If the control reaction proceeds successfully: This is a strong indication that the aminopyrazine is poisoning your catalyst.
-
If the control reaction also fails: The issue is likely not substrate-specific poisoning. You should investigate other potential problems, such as reagent quality, solvent purity, or issues with the reaction setup.
-
Guide 2: Strategic Solutions to Mitigate Catalyst Poisoning
Once poisoning is confirmed, you can employ several strategies. Often, a combination of these approaches is most effective.
Strategy A: Rational Catalyst and Ligand Selection
The choice of catalyst and its associated ligands is paramount. The goal is to create a metal center that is sterically hindered or electronically tuned to disfavor strong coordination with the aminopyrazine.
-
Use of Bulky, Electron-Rich Ligands: Ligands play a critical role in modulating the properties of the metal catalyst. [7]Bulky phosphine ligands (e.g., Buchwald ligands like BrettPhos or RuPhos) or N-heterocyclic carbenes (NHCs) can create a sterically crowded environment around the metal. [8][9][10]This steric shield can physically block the aminopyrazine from binding tightly to the metal center, allowing the desired catalytic cycle to proceed. [11]
Catalyst System Ligand Type Key Feature Application Pd(OAc)₂ / BrettPhos Buchwald-type phosphine Extreme bulk, electron-rich Buchwald-Hartwig Aminations, Suzuki Couplings [8] Pd(OAc)₂ / RuPhos Buchwald-type phosphine High activity and stability C-N and C-C cross-coupling reactions [8] [Pd(IPr)(cinnamyl)Cl] N-Heterocyclic Carbene (NHC) Strong σ-donor, sterically demanding Robust for challenging cross-couplings | Pd/C | Heterogeneous | Supported on carbon | Hydrogenations, requires careful optimization |
-
Increase Catalyst Loading: While not the most elegant solution, sometimes simply increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can provide enough active sites to overcome the poisoning and achieve a reasonable yield. This should be considered a last resort due to cost and potential for increased metal contamination in the product.
Strategy B: The Protecting Group Approach
A highly effective strategy is to temporarily "mask" the problematic amino group with a protecting group. [12][13]This modification renders the nitrogen non-nucleophilic and unable to poison the catalyst. [14][15]After the main reaction is complete, the protecting group is removed in a separate step. [12]
Caption: The protecting group workflow masks the poisoning functionality.
Experimental Protocol: Boc Protection of an Aminopyrazine
This protocol describes the protection of an amino group using di-tert-butyl dicarbonate (Boc₂O).
-
Setup: To a round-bottom flask, add the aminopyrazine (1.0 eq), a suitable solvent (e.g., Dichloromethane or THF), and a base such as triethylamine (1.5 eq) or DMAP (0.1 eq).
-
Protection: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected aminopyrazine by column chromatography or recrystallization.
-
Proceed: Use the purified, non-poisoning substrate in your catalytic reaction.
-
Deprotection: After the catalytic reaction, the Boc group can be easily removed by treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane. [15]
Strategy C: Process Optimization and Additives
Fine-tuning reaction conditions can sometimes overcome mild to moderate poisoning. [16]
-
Temperature: Increasing the reaction temperature can sometimes promote the desired catalytic turnover over the poisoning process. However, be cautious of potential side reactions and catalyst decomposition at higher temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the equilibrium of the poison binding to the catalyst. Experiment with different solvents (e.g., toluene, dioxane, DMF) to find optimal conditions.
-
Sacrificial Agents/Promoters: In some cases, adding a coordinating species that can displace the aminopyrazine from the catalyst surface or neutralize potential poisons can be effective. [17]
Part 3: Catalyst Regeneration
For heterogeneous catalysts (e.g., Pd/C, PtO₂) that have been poisoned, regeneration can be a cost-effective way to restore activity. [18]The appropriate method depends on the nature of the poison and the catalyst. [19]
| Regeneration Method | Description | Procedure Outline | Suitability |
|---|---|---|---|
| Thermal Treatment | Involves heating the catalyst in a controlled atmosphere to desorb or decompose the poison. [6][20] | 1. Load catalyst into a tube furnace. [19]2. Purge with an inert gas (N₂ or Ar). 3. Ramp temperature (e.g., 200-400°C) under inert or reactive (e.g., H₂) flow. 4. Hold for several hours, then cool under inert gas. | Effective for reversibly bound organic poisons. [1]Risk of catalyst sintering at high temperatures. [21][16] |
| Chemical/Solvent Washing | Uses solvents, acids, or bases to dissolve and wash away the poison from the catalyst surface. [6][18][20]| 1. Suspend the poisoned catalyst in a suitable solvent (e.g., methanol, acetone). 2. For stronger binding, use dilute acid (e.g., acetic acid) or base washes. [22]3. Stir or sonicate for a set period. 4. Filter, wash thoroughly with a clean solvent, and dry under vacuum. | Good for removing strongly adsorbed but soluble poisons. [22]Must choose a chemical agent that does not damage the catalyst itself. [6]|
References
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google AI Search.
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (2025). BenchChem.
- Catalyst Regeneration Methods. (n.d.). Sustainability.
- Troubleshooting Guide: Common Catalyst Issues. (2026). Smolecule.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. Available from: [Link]
- Bogdan, A. R., & Organ, M. G. (2011). Robust and reusable supported palladium catalysts for cross-coupling reactions in flow. Catalysis Science & Technology, 1(4), 582-587.
- Demystifying Catalyst-Regeneration Methods for Catalytic TOs. (2025). Google AI Search.
- Solving the Problem of Catalyst Poisoning in Encapsulants. (2024). GoodGi.
-
Geng, P., Zhang, J., Liu, F., & Ye, Z. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 13868-13875. Available from: [Link]
- Catalyst Poisoning Explained Simply. (2025). RevisionDojo.
-
Wang, Q., Li, G., & He, G. (2016). Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. Angewandte Chemie International Edition, 55(35), 10386-10390. Available from: [Link]
-
Barlocco, D., Ciaffoni, L., & Goti, A. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Molecules, 27(2), 398. Available from: [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Sabin Metal Corporation.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334-338. Available from: [Link]
-
Lv, H., Wang, Y., & Chi, Y. R. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 863618. Available from: [Link]
-
Larhed, M., & Hallberg, A. (2006). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. The Journal of Organic Chemistry, 71(4), 1475-1478. Available from: [Link]
- Catalyst deactivation mechanisms and how to prevent them. (2025). Matmatch.
-
Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. (n.d.). University of Windsor. Available from: [Link]
-
Peris, E. (2018). Polyaromatic N-heterocyclic carbene ligands and π-stacking. Catalytic consequences. Chemical Communications, 54(76), 10644-10654. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Azofra, L. M., & Cavallo, L. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(3), 1540-1574. Available from: [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Available from: [Link]
-
Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. International Journal of Molecular Sciences, 16(1), 1904-1906. Available from: [Link]
-
Protecting group. (n.d.). Wikipedia. Available from: [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Available from: [Link]
-
How does a catalytic poison reduce a catalyst's activity? (2014). Chemistry Stack Exchange. Available from: [Link]
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available from: [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available from: [Link]
- What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. (2025). Pollution → Sustainability Directory.
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Polyaromatic N-heterocyclic carbene ligands and π-stacking. Catalytic consequences - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 17. ammoniaknowhow.com [ammoniaknowhow.com]
- 18. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air [shipandshore.com]
- 21. pdf.smolecule.com [pdf.smolecule.com]
- 22. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-3-bromo-6-methylpyrazine Derivatives
Welcome to the technical support center for the purification of 2-Amino-3-bromo-6-methylpyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these specific heterocyclic compounds. Here, we address common challenges with practical, field-tested solutions and in-depth explanations to ensure the integrity of your experimental outcomes.
Introduction: The Purification Challenge
2-Amino-3-bromo-6-methylpyrazine and its derivatives are important building blocks in medicinal chemistry. However, their purification can be challenging due to their unique chemical properties. Common issues include the presence of closely-related impurities from the synthesis, such as regioisomers or starting materials, and the potential for degradation under certain conditions. This guide provides a structured approach to troubleshooting these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Amino-3-bromo-6-methylpyrazine derivatives?
A1: Common impurities often include unreacted starting materials, over-brominated or under-brominated species, and regioisomers. For instance, in bromination reactions, byproducts like 2-amino-3,5-dibromo-6-methylpyrazine or the starting 2-amino-6-methylpyrazine might be present.[1] The formation of these is often dependent on the reaction conditions.
Q2: My 2-Amino-3-bromo-6-methylpyrazine derivative appears to be degrading during column chromatography. What could be the cause?
A2: Brominated pyrazines can be sensitive to prolonged exposure to silica gel, which can be slightly acidic. This can lead to decomposition. Additionally, some chlorinated analogues have shown instability, and this reactivity can be influenced by the electronic effects of the halogen substituents.[2] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.[3]
Q3: I'm having trouble removing a persistent impurity with a very similar polarity to my target compound. What's the best approach?
A3: When impurities have similar polarity, a multi-step purification strategy is often necessary.[3] Consider an initial purification by column chromatography to remove the bulk of other impurities, followed by recrystallization to isolate your target compound from the closely-related impurity.[3] Sometimes, an acid-base extraction can be effective if the impurity has a different pKa than your target amine.[3]
Troubleshooting Purification by Column Chromatography
Column chromatography is a primary tool for purifying 2-Amino-3-bromo-6-methylpyrazine derivatives. However, achieving optimal separation requires careful consideration of the stationary and mobile phases.
Problem: Poor Separation of Compound from Impurities
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving your compound from impurities.
-
Stationary Phase Incompatibility: Standard silica gel may not provide sufficient resolution for closely related pyrazine derivatives.[4]
Solutions:
-
Optimize the Eluent: Systematically vary the polarity of your mobile phase. A common starting point for pyrazine derivatives is a hexane/ethyl acetate gradient.[5][6] If your compound elutes too quickly, decrease the polarity (increase the hexane proportion). If it elutes too slowly, increase the polarity (increase the ethyl acetate proportion).
-
Consider Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina. For highly polar pyrazines, reversed-phase chromatography with a C18-bonded silica column can be an effective alternative.[5][6]
Experimental Workflow: Column Chromatography
Caption: Workflow for purification by column chromatography.
Problem: Compound Streaking on TLC Plate
Possible Cause:
-
Strong Interaction with Silica: The basic amino group of your pyrazine derivative can interact strongly with the acidic silica gel, causing streaking.[3]
Solution:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.
Quantitative Data for Chromatography
| Derivative Type | Recommended Stationary Phase | Typical Eluent System (v/v) | Reference |
| General Pyrazines | Silica Gel | Hexane / Ethyl Acetate (gradient) | [5] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Silica Gel | 1,4-Dioxane / Water (10:1) | [7] |
| Imidazo[1,2-a]pyrazine | Silica Gel | Methanol / Ethyl Acetate (0-5% MeOH) | [8] |
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[9] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[10]
Problem: Compound Fails to Crystallize
Possible Causes:
-
Solution is Not Saturated: Too much solvent was used to dissolve the compound.
-
Supersaturation: The solution is supersaturated, and crystallization has not been initiated.
-
Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of your compound.
-
Change Solvent System: If the compound remains soluble, try a different solvent or a mixed-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Heat to redissolve and then cool slowly.[3]
Experimental Workflow: Recrystallization
Caption: General workflow for purification by recrystallization.
Problem: Oily Product Instead of Crystals
Possible Cause:
-
Melting Point Depression: The melting point of your compound is lower than the boiling point of the solvent, or impurities are significantly depressing the melting point.
-
Cooling Too Rapidly: Rapid cooling can sometimes lead to the formation of an oil instead of a crystalline solid.[11]
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[11]
-
Solvent Choice: Select a solvent with a lower boiling point.
-
Redissolve and Re-cool: If an oil forms, try reheating the solution to redissolve the oil and then cool it more slowly, perhaps with vigorous stirring.
Purity Assessment
After purification, it is crucial to assess the purity of your 2-Amino-3-bromo-6-methylpyrazine derivative. A combination of analytical techniques is recommended for a comprehensive evaluation.[12]
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities. | Use a suitable column (e.g., C18) and a mobile phase gradient for good separation. UV detection is common for these aromatic compounds.[12][13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | Provides structural information about impurities from the mass spectrum.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure of the purified compound and identify any remaining impurities. | ¹H and ¹³C NMR are essential for structural elucidation. Quantitative NMR (qNMR) can be used for absolute purity determination.[12] |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. | A broad melting point range suggests the presence of impurities.[10] |
References
- Biosynce. (n.d.). China 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0 Manufacturers Suppliers Factory.
- BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures.
- BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
-
Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
- (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. PMC.
- ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
- BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.
- Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S.
- Chemistry LibreTexts. (2023). Recrystallization.
- (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Google Patents. (n.d.). CN108101857A - That produces the bromo- 6- chloropyrazines of 2- amino -3- can amplification technique.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- BenchChem. (2025). Purity Analysis and Confirmation of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Comparative Guide.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Echemi. (n.d.). 2-Amino-3-bromo-5-methylpyrazine.
-
Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research, 142, 394–402. [Link]
-
CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]
Sources
- 1. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 2. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Solving solubility issues of 2-Amino-3-bromo-6-methylpyrazine in water
Technical Support Center: Solubility Optimization for 2-Amino-3-bromo-6-methylpyrazine
Molecule Profile & Diagnostic Dashboard
Before attempting solubilization, we must understand the physicochemical barriers.[1][2] 2-Amino-3-bromo-6-methylpyrazine is a classic "brick dust" molecule—planar, crystalline, and possessing high lattice energy that resists solvation in water.[1][3]
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | ~188.03 g/mol | Small molecule; size is not the limiting factor.[1][3] |
| LogP (Lipophilicity) | ~0.9 - 1.6 | Moderately lipophilic.[1][3] It prefers organic solvents but isn't "grease."[1][3] |
| pKa (Basic) | ~2.5 - 3.0 | Critical: The electron-withdrawing bromine adjacent to the amine significantly lowers basicity.[1][3] It will not protonate (and dissolve) at neutral or slightly acidic pH.[1] |
| Crystal Lattice | High Energy | The symmetry (3-Br, 6-Me para-orientation) promotes tight packing, requiring significant energy to break the lattice.[1][3] |
Troubleshooting Guide (Q&A Format)
Q1: I added the powder to water and sonicated for 30 minutes, but it’s still floating. Why? A: You are fighting thermodynamics. The crystal lattice energy of this pyrazine derivative is higher than the hydration energy provided by water.[1] Pure water cannot overcome the intermolecular forces holding the crystal together.[1] Furthermore, the bromine atom renders the molecule sufficiently lipophilic that it repels the water network.[2] Stop sonicating in pure water; it will not work and may heat-degrade your compound. [1][3]
Q2: Will adjusting the pH to 4.0 help? A: No. Due to the electron-withdrawing nature of the bromine atom at position 3, the amino group at position 2 is very weakly basic (estimated pKa < 3.0).
-
The Science: To dissolve a base by salt formation, the pH must be at least 2 units below its pKa.[1][2] You would need a pH of ~0.5 to 1.0 to fully protonate this molecule.[1]
-
The Risk: Such high acidity is incompatible with most biological assays (cell culture, enzymatic screens) and may hydrolyze the bromo-substituent.[1]
Q3: What is the "Golden Solvent" for this compound? A: DMSO (Dimethyl Sulfoxide) is the primary solvent of choice.[1] The polar aprotic nature of DMSO disrupts the crystal lattice effectively.[1] However, DMSO is toxic to cells at high concentrations (>0.1-1%), so a co-solvent strategy is required.[1][2]
Strategic Decision Workflow
The following decision tree illustrates the logical flow for selecting the correct solubilization method based on your end application.
Caption: Decision matrix for solubilizing 2-Amino-3-bromo-6-methylpyrazine based on experimental requirements.
Validated Solubilization Protocols
Protocol A: The "Standard" DMSO Stock (For In Vitro Assays)
Best for: HTS screening, enzymatic assays, cellular assays (with high dilution).[2]
-
Weighing: Weigh the target amount of 2-Amino-3-bromo-6-methylpyrazine.
-
Solvent Addition: Add 100% Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Mechanical Stress: Vortex vigorously for 60 seconds. If visible particles remain, use an ultrasonic bath (37-40 kHz) for 5-10 minutes.[3] The solution should be crystal clear and yellow/orange.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw cycles which induce crystallization.
Protocol B: The "Anti-Crash" Co-Solvent System (For Aqueous Dilution)
Best for: When the compound precipitates immediately upon adding the DMSO stock to water/media.
The Mechanism: This protocol creates a "solubility bridge" using PEG400 (intermediate polarity) and Tween 80 (surfactant) to prevent the hydrophobic bromine group from aggregating when water is introduced.
Reagents:
-
Stock Solution (from Protocol A)
-
PEG400 (Polyethylene Glycol 400)
-
Tween 80 (Polysorbate 80)
Step-by-Step:
-
Start with your DMSO Stock (e.g., 50 mM).
-
Pre-mix the Co-solvents: In a separate tube, prepare a vehicle of 40% PEG400 + 5% Tween 80 + 55% Water .
-
Dilution (Critical Step):
-
Observation: Check for turbidity (cloudiness). If clear, this solution can be further diluted into biological media.[1][2]
Protocol C: Cyclodextrin Complexation (The "Gentle" Approach)
Best for: Sensitive biological models where DMSO/PEG toxicity is a concern.[1]
The Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity.[1][3] The hydrophobic bromo-pyrazine moiety inserts into this cavity, shielding it from water while the hydrophilic exterior allows dissolution.[1][3]
-
Add the solid 2-Amino-3-bromo-6-methylpyrazine to this solution.
-
Agitate: Shake or rotate at room temperature for 24–48 hours.
-
Filter: Pass through a 0.22 µm PVDF filter to remove undissolved solid.[1][3]
-
Quantify: Measure concentration via HPLC-UV, as saturation levels may vary.
Comparative Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Suitability | Notes |
| Pure Water (pH 7) | ❌ Insoluble | None | Do not use.[1][3] |
| Ethanol (100%) | ✅ Soluble | Chemical Synthesis | Good for reactions, toxic to cells >1%.[2] |
| DMSO | ⭐ Excellent | Stock Solutions | Hygroscopic; keep dry.[1][3] |
| DMSO (5%) + Water | ⚠️ Risk of Precip | Low Dose Assays | May crash out over time.[1] |
| PEG400 (40%) + Water | ✅ Good | Animal/Cell Studies | Viscous; requires vortexing.[1] |
| 0.1 M HCl | ⚠️ Poor/Moderate | Not Recommended | pH is likely not low enough to fully ionize.[1][3] |
References
-
PubChem. (2025).[4][5] 2-Amino-3-bromo-5-methylpyrazine (Compound Summary).[1][3][5][6][7] National Library of Medicine.[1][3] [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.[1][3] Molecules, 26(13), 3943.[2] [Link]
-
ResearchGate. (2023). Solubility Measurement and Correlation of Aminopyrazine Derivatives in Mixed Solvent Systems.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 74290-65-6 Cas No. | 2-Amino-3-bromo-5-methylpyrazine | Matrix Scientific [matrixscientific.com]
- 7. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Temperature for Bromopyrazine Substitution
Welcome to the technical support center dedicated to the nuanced art of optimizing reaction temperatures for substitution reactions on the bromopyrazine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize impurities, and achieve reproducible results in their synthetic endeavors. Here, we move beyond simple protocols to explore the underlying principles that govern these transformations, empowering you to troubleshoot effectively and innovate with confidence.
Section 1: Troubleshooting Guide: When Reactions Deviate from the Plan
In this section, we address common issues encountered during the substitution of bromopyrazines, with a focus on how reaction temperature can be both the cause and the solution.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on a bromopyrazine with an amine nucleophile, but I am observing very little to no product formation, with the starting material largely unreacted. I have been running the reaction at 80 °C. What is going wrong?
Answer:
Low conversion is a frequent hurdle, and temperature is a critical parameter to investigate. While 80 °C might be a reasonable starting point, several factors could necessitate a higher temperature.
-
Insufficient Thermal Energy: The pyrazine ring, while electron-deficient, may not be sufficiently activated for your specific nucleophile at this temperature. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[1] Increasing the temperature provides the necessary kinetic energy to overcome the activation barrier of this step.[]
-
Actionable Steps & Causality:
-
Incremental Temperature Increase: Raise the reaction temperature in a stepwise manner, for example, to 100 °C, then 120 °C. Monitor the reaction progress closely by TLC or LC-MS at each stage.[3] Be mindful that excessively high temperatures can lead to decomposition.
-
Solvent Choice: The boiling point of your solvent will limit the accessible temperature range. If you are using a lower-boiling solvent like THF, consider switching to a higher-boiling alternative such as dioxane, DMF, or toluene to safely reach higher temperatures.[4]
-
Microwave Irradiation: For reactions that are sluggish even at high conventional heating temperatures, microwave synthesis can be a powerful tool to rapidly and efficiently deliver energy to the reaction mixture, often leading to dramatically reduced reaction times and improved yields.
-
Issue 2: Significant Formation of Side Products
Question: My Suzuki-Miyaura coupling of a bromopyrazine with a boronic acid is proceeding, but I am seeing a significant amount of a debrominated pyrazine side product. How can I suppress this?
Answer:
The formation of a debrominated product is a classic side reaction known as hydrodehalogenation.[3] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended boronic acid partner. Temperature plays a crucial role in the rates of both the desired coupling and this undesired side reaction.
-
Temperature's Double-Edged Sword: While higher temperatures can accelerate the desired cross-coupling, they can also promote the degradation of sensitive reagents (like boronic acids) and increase the rate of side reactions.[4]
-
Actionable Steps & Causality:
-
Lower the Reaction Temperature: This is often the first and most effective step. Try reducing the temperature by 10-20 °C. This can slow down the rate of hydrodehalogenation more significantly than the rate of the productive coupling, thus improving the product-to-byproduct ratio.
-
Use a More Stable Boronic Ester: Boronic acids can be prone to protodeboronation, especially at elevated temperatures.[4] Consider using a more robust boronic ester, such as a pinacol ester (Bpin), which is less susceptible to this degradation pathway.[4]
-
Thorough Degassing: Oxygen can contribute to catalyst degradation and promote side reactions.[3] Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[3]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding temperature optimization in bromopyrazine substitutions.
Q1: What is a good starting temperature for a typical nucleophilic aromatic substitution (SNAr) on a bromopyrazine?
A1: A general starting point for SNAr on bromopyrazines is in the range of 80-110 °C.[3] However, the optimal temperature is highly dependent on the nucleophilicity of the attacking species and the electronic properties of the pyrazine ring. Weaker nucleophiles will generally require higher temperatures to react at a reasonable rate.[5]
Q2: For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, what is the typical temperature range?
A2: For these cross-coupling reactions, a common temperature range is 80-120 °C.[3][4] The specific temperature will depend on the catalyst system, the nature of the coupling partners, and the solvent used.[6] It's often beneficial to start at a moderate temperature (e.g., 90 °C) and adjust based on reaction progress and the formation of any byproducts.
Q3: How does the halogen on the pyrazine (F, Cl, Br, I) affect the optimal reaction temperature for an SNAr reaction?
A3: For SNAr reactions, the reactivity trend is often F > Cl > Br > I.[7] This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the carbon atom more electrophilic.[1][8] Consequently, a fluoropyrazine might react at a lower temperature than the corresponding bromopyrazine.
Q4: Can changing the solvent affect the optimal reaction temperature?
A4: Absolutely. The choice of solvent is intrinsically linked to the reaction temperature. Polar aprotic solvents like DMF and DMSO can often accelerate SNAr reactions, potentially allowing for lower reaction temperatures compared to less polar solvents.[9] Furthermore, the solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure.
Section 3: Experimental Protocols & Data
General Protocol for a Trial SNAr Reaction
This protocol provides a starting point for the substitution of a bromopyrazine with an amine nucleophile.
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the bromopyrazine (1.0 equiv.), the amine nucleophile (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling point solvent, such as dioxane or DMF, to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Flush the vessel with an inert gas (argon or nitrogen).
-
Heating: Heat the reaction mixture to a starting temperature of 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.
-
Temperature Optimization: If the reaction is sluggish after several hours, incrementally increase the temperature by 10-20 °C and continue to monitor. Conversely, if significant byproduct formation is observed, repeat the reaction at a lower temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography or recrystallization.[3]
Table 1: Temperature Guidelines for Common Bromopyrazine Reactions
| Reaction Type | Nucleophile/Coupling Partner | Catalyst System | Base | Common Solvents | Typical Temperature Range (°C) |
| SNAr | Amines, Alcohols, Thiols | None | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, Dioxane | 80 - 140 |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110[4] |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90 - 120 |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 50 - 100[4] |
Note: These are general guidelines. Optimal temperatures are substrate-dependent and require empirical determination.
Section 4: Visualizing the Workflow
Diagram 1: Workflow for Optimizing Reaction Temperature
This diagram illustrates a logical workflow for systematically optimizing the reaction temperature.
Caption: A systematic workflow for temperature optimization in bromopyrazine substitution.
References
- BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution.
- Loh, Y. Y., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. ResearchGate.
- Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega.
- Doležal, M., & Slouka, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Loh, Y. Y., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC.
- Unknown. (n.d.). Aromatic nucleophilic substitution.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine.
- LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Smith, A. M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- Um, I. H., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
- Unknown. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
- Unknown. (2024). A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
- BOC Sciences. (n.d.). Reaction Condition Optimization Services.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
- Unknown. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. PMC.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Bromination of Pyrene.
- Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne.
- Wikipedia. (n.d.). Substitution reaction.
- Unknown. (2020). Tele-substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ResearchGate.
- Unknown. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- Hulet, R. (2020). 71: Introduction to substitution reactions. YouTube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in 2-Amino-3-bromo-6-methylpyrazine Reactions
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex regioselectivity and chemoselectivity challenges associated with 2-Amino-3-bromo-6-methylpyrazine .
This pyrazine derivative possesses three distinct reactive sites that frequently compete during synthesis:
-
The C3-Bromo Position: Primed for transition-metal-catalyzed cross-coupling but sterically and electronically hindered by adjacent nitrogens.
-
The C2-Amino Group: A strong electron-donating group that activates the ring for electrophilic attack, but also acts as a potent bidentate chelator for metal catalysts and a competing nucleophile.
-
The C5-H and C6-Methyl Positions: Susceptible to competing electrophilic aromatic substitution (EAS) and radical halogenation, respectively.
Understanding the causality behind your reaction conditions is critical to directing the chemistry to the correct functional group.
Part 1: Reaction Divergence & Quantitative Data
The electronic properties of the pyrazine ring are heavily dictated by the C2-amino substituent, which stabilizes Meisenheimer intermediates during nucleophilic attacks and directs electrophiles to the para position (C5)[1].
Reaction divergence of 2-Amino-3-bromo-6-methylpyrazine based on conditions.
Table 1: Regioselectivity and Chemoselectivity Outcomes by Condition
| Reaction Type | Reagents & Conditions | Target Bond | Major Product | Competing Side Product | Typical Yield |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Na₂CO₃ (aq), Dioxane, 85 °C | C3-Br | C3-Aryl pyrazine | N-Aryl pyrazine (<5%) | 75-85% |
| Buchwald-Hartwig | Pd₂(dba)₃, NaOtBu, Toluene, 100 °C | C2-NH₂ | N-Aryl pyrazine | C3-Aryl pyrazine (<10%) | 70-80% |
| EAS Halogenation | NBS, MeCN, 0 °C, Dark | C5-H | 3,5-Dibromo derivative | C6-Bromomethyl (<2%) | 85-95% |
| Radical Halogenation | NBS, AIBN, CCl₄, Reflux, Light | C6-CH₃ | C6-Bromomethyl | 3,5-Dibromo derivative | 60-75% |
Part 2: Troubleshooting FAQs
Q: Why am I observing N-arylation instead of C-arylation during my Suzuki coupling at the C3 position? A: The free -NH₂ group at C2 is highly susceptible to competing Buchwald-Hartwig amination. This chemoselectivity issue is driven by the base used in your catalytic cycle. Strong bases (e.g., NaOtBu, KOtBu) deprotonate the primary amine, funneling the Pd-intermediate into a C-N reductive elimination pathway. To restore C-C coupling fidelity at the C3-Br bond, switch to a milder base like aqueous Na₂CO₃ or K₃PO₄. These bases neutralize the boronic acid to form the active boronate without deprotonating the aminopyrazine[2].
Q: I attempted to synthesize 2-amino-3,5-dibromo-6-methylpyrazine via electrophilic aromatic substitution (EAS), but NMR indicates bromination at the methyl group. What went wrong? A: You have inadvertently crossed over from an EAS pathway to a free-radical halogenation pathway. The C6-methyl protons are activated and benzylic-like. If your reaction is exposed to ambient light or temperatures above 25 °C, N-bromosuccinimide (NBS) undergoes homolytic cleavage. To enforce regioselective EAS at the C5 position—which is strongly activated by the para-directing -NH₂ group—you must perform the reaction strictly at 0 °C in the dark using a polar aprotic solvent like acetonitrile[1][3].
Q: My cross-coupling reaction is stalling, and I recover mostly unreacted 2-amino-3-bromo-6-methylpyrazine. Is the substrate poisoning the catalyst? A: Yes. The bidentate arrangement of the C2-amine and the adjacent N1 pyrazine nitrogen acts as a potent chelator, forming a stable, off-cycle thermodynamic sink with the Palladium catalyst[4]. To disrupt this coordination, you must either transiently protect the amine (e.g., using a dimethylformamide dialkyl acetal to form an amidine) or employ a highly sterically hindered, electron-rich phosphine ligand (such as XPhos) that prevents the substrate from displacing the ligand sphere.
Troubleshooting logic tree for C3 cross-coupling failures.
Part 3: Verified Experimental Protocols
Protocol A: Regioselective C3 Suzuki-Miyaura Coupling (Unprotected Amine)
This protocol utilizes a biphasic mild-base system to self-regulate pH, ensuring the amine remains protonated and non-nucleophilic, thereby forcing chemoselectivity toward the C3-Br bond[2].
-
Preparation: In an oven-dried Schlenk flask, combine 2-amino-3-bromo-6-methylpyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and 1M aqueous Na₂CO₃ (3:1 v/v).
-
Causality: The mild aqueous base facilitates the transmetalation step of the boronic acid without stripping the protons from the C2-amine, heavily suppressing the competing Buchwald-Hartwig amination pathway.
-
-
Reaction & Self-Validation: Heat the mixture to 85 °C under an argon atmosphere.
-
Self-Validating Step: To validate the completion of the oxidative addition step and rule out catalyst poisoning, periodically quench a 10 µL aliquot in water/EtOAc and analyze the organic layer via LC-MS. The disappearance of the isotopic 1:1 bromine doublet (M / M+2) confirms successful activation of the C3-Br bond.
-
-
Workup: After 8-12 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Regioselective C5 Electrophilic Bromination
This protocol isolates the EAS pathway by strictly eliminating the thermal and photonic energy required to initiate radical C6-methyl halogenation[1][3].
-
Preparation: Dissolve 2-amino-3-bromo-6-methylpyrazine (1.0 equiv) in anhydrous acetonitrile (0.1 M) in a round-bottom flask. Wrap the flask entirely in aluminum foil.
-
Causality: Excluding light prevents the homolytic cleavage of the halogen source, shutting down the radical pathway that would erroneously brominate the C6-methyl group.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. The electron-donating -NH₂ group strongly directs the electrophile to the open para-position (C5).
-
Workup & Self-Validation:
-
Self-Validating Step: Quench the reaction with saturated aqueous Na₂S₂O₃. A color change from pale yellow to colorless visually validates the destruction of excess electrophilic bromine, preventing over-reaction during concentration.
-
Extract with DCM, wash with brine, dry, and concentrate to yield 2-amino-3,5-dibromo-6-methylpyrazine.
-
References
- Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing)
- The Position of Power: How Substituents Dict
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group The Journal of Organic Chemistry - ACS Public
- The complete synthesis of favipiravir
Sources
Minimizing side products in pyrazine amino-halogen exchange
Topic: Minimizing Side Products in Pyrazine Diazotization (Sandmeyer-type) Ticket ID: PYR-SAND-001 Status: Open for Consultation Analyst: Senior Application Scientist, Process Chemistry Division
Core Directive & Scope
The Challenge: Converting an amino group (
The "Instability Trap": In standard aqueous conditions (Sodium Nitrite/Acid), water competes aggressively with the halide nucleophile. The result is often a high percentage of Pyrazinone (Hydrolysis product) rather than the desired Halopyrazine.
This guide provides the protocols to switch from "Legacy Aqueous" methods to "Anhydrous Alkyl Nitrite" (Doyle-Kiernan) systems, which is the industry standard for minimizing side products in heteroaromatic diazotization.
Experimental Logic & Mechanism
To troubleshoot, you must visualize the competition occurring in your flask.
The Pathways[1]
-
Desired Path (Sandmeyer):
-
Side Path A (Hydrolysis):
(Tautomerizes to Pyrazinone). -
Side Path B (Reduction):
(Hydro-deamination). -
Side Path C (Azo Coupling):
(Tars/Dimers).
Visualizing the Conflict
The following diagram illustrates why aqueous acid is the enemy of pyrazine yields.
Figure 1: Mechanistic divergence in pyrazine diazotization. Note that water drives the formation of the thermodynamic pyrazinone trap.
Troubleshooting Guide (The Matrix)
Use this matrix to diagnose your specific impurity profile.
| Symptom / Impurity | Probable Cause | Corrective Action (The Fix) |
| Pyrazinone (Hydroxy-pyrazine) | Hydrolysis. Water is present in the solvent or reagents. The diazonium intermediate reacted with water instead of the halide. | Switch to Anhydrous Protocol. Use tert-butyl nitrite ( |
| Pyrazine-H (Deamination) | Radical Reduction. The diazo radical abstracted a hydrogen atom from the solvent (e.g., THF or Ethanol). | Change Solvent. Switch to MeCN or DMSO. Avoid ethers (THF) or alcohols, which are good H-atom donors in radical chains. |
| Black Tar / Insoluble Solids | Azo Coupling / Polymerization. The reaction warmed up too fast, or free amine reacted with diazonium salt. | "Reverse Addition." Add the amine slowly to the Nitrite/Copper mixture. Keep the diazonium concentration low relative to the copper catalyst. |
| Low Conversion (<50%) | Diazo Decomposition. The diazonium salt decomposed before reacting with the halide source. | Increase Halide Equivalents. Use 1.5–2.0 equiv of anhydrous |
| Chlorinated Impurity in Bromination | Halide Scrambling. Using HCl to generate the diazonium salt but attempting to brominate. | Match Counter-ions. Never use HCl for bromination. Use HBr or, better yet, the anhydrous method with |
Recommended Protocols (SOPs)
Method A: The "Gold Standard" (Anhydrous Doyle-Kiernan)
Best for: High-value intermediates, minimizing hydrolysis, and unstable substrates.
Reagents:
-
Aminopyrazine substrate (1.0 equiv)
-
tert-Butyl Nitrite (
) (1.5 equiv) - Source of NO+ -
Copper(II) Halide (
or ) (1.2 - 1.5 equiv) - Source of Halide & Radical Catalyst -
Solvent: Anhydrous Acetonitrile (MeCN)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Catalyst Prep: Charge
(anhydrous) and dry MeCN. Heat to 60–65°C. -
Addition: Dissolve the Aminopyrazine in a minimum amount of MeCN. Add
to this solution. -
Reaction: Add the Amine/Nitrite mixture dropwise to the hot Copper suspension over 30 minutes.
-
Why? This generates the diazonium salt in situ right next to the copper catalyst, forcing immediate halogenation and preventing side reactions.
-
-
Quench: Cool to room temp. Pour into 20% aqueous HCl (to solubilize copper salts). Extract with EtOAc.
Method B: The "Modified Aqueous" (For Cost-Sensitive Scale-up)
Only use if anhydrous conditions are impossible. High risk of hydrolysis.
Reagents:
-
Aminopyrazine[1]
-
Conc. HX (HCl or HBr) - Large Excess (5-10 equiv)
- (aqueous solution)[2]
- (Cuprous halide)
Workflow:
-
Dissolution: Dissolve amine in concentrated acid. Cool to -5°C to 0°C.
-
Diazotization: Add
dropwise below the surface. Keep temp < 5°C.-
Critical: If temp spikes, phenol/pyrazinone forms immediately.
-
-
Sandmeyer: In a separate vessel, prepare
in conc. HCl at 0°C. -
Transfer: Transfer the cold diazonium solution into the copper solution.
-
Warm-up: Allow to warm to RT slowly.
Frequently Asked Questions (FAQs)
Q: Why is tert-butyl nitrite (TBN) better than Sodium Nitrite?
A: Sodium nitrite requires water and strong acid to generate the nitrosonium ion (
Q: Can I use Copper(I) instead of Copper(II) for the anhydrous method?
A: In the anhydrous Doyle protocol, Copper(II) (
Q: My product has a stubborn "red" color even after column chromatography. What is it? A: This is likely an azo-dye impurity formed by the coupling of unreacted diazonium salt with the product or starting material.
-
Fix: Pre-treat your crude organic layer with activated charcoal (carbon) in warm ethanol before crystallization.
Q: I am trying to make Fluoro-pyrazine. Can I use this method? A: No. The Sandmeyer reaction works poorly for Fluorine.
-
Alternative: Use the Balz-Schiemann reaction (isolate the diazonium tetrafluoroborate salt, then thermally decompose) or use HF-Pyridine with
(Olah's reagent).
Decision Logic for Method Selection
Use the following logic flow to determine the safest starting point for your synthesis.
Figure 2: Decision tree for selecting the appropriate diazotization protocol.
References
-
Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2431.
-
Guo, Q., et al. (2019).[1] The complete synthesis of favipiravir from 2-aminopyrazine.[1] Chemical Papers, 73, 1043–1051.[1]
- Sato, N. (1980). Studies on Pyrazines. Journal of Heterocyclic Chemistry, 17(1).
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction Mechanism and Modifications.
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Brominated Pyrazines: A Comparative Technical Guide
Executive Summary
Brominated pyrazines are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., derivatization at the C-3 or C-5 positions). Their mass spectrometric (MS) analysis presents a unique set of challenges and advantages compared to their chlorinated or non-halogenated analogs.
This guide objectively compares the fragmentation dynamics of brominated pyrazines against chlorinated alternatives. It synthesizes experimental data regarding isotopic signatures, bond dissociation energies (BDE), and ionization behaviors (EI vs. ESI), providing a self-validating workflow for structural elucidation.
Part 1: The Isotopic Advantage (Br vs. Cl)
In structural elucidation, the halogen substituent acts as an elemental beacon. While chlorinated pyrazines are common, brominated analogs offer a superior diagnostic advantage due to the unique natural abundance of bromine isotopes.
Comparative Isotopic Signatures
| Feature | Bromine ( | Chlorine ( | Fluorine ( |
| Natural Abundance | 50.7% : 49.3% | 75.8% : 24.2% | 100% |
| Spectral Appearance | 1:1 Doublet ("Twin Towers") | 3:1 Ratio | Single Peak |
| Mass Spacing | 2 Da | 2 Da | N/A |
| Diagnostic Value | High. Instant visual confirmation of Br presence. | Moderate. Can be confused with overlapping fragment ions. | Low. Indistinguishable from H/C/N loss without high-res MS. |
Expert Insight: When analyzing a raw mass spectrum, the 1:1 doublet at the molecular ion (
Part 2: Fragmentation Mechanics & Causality
The fragmentation of brominated pyrazines is governed by two competing thermodynamic forces: the stability of the aromatic pyrazine ring and the lability of the Carbon-Halogen (C-X) bond.
The "Fragility" Factor: Bond Dissociation Energy (BDE)
The primary differentiator between brominated and chlorinated pyrazines is the ease of halogen loss.
-
C-Br Bond Energy: ~68 kcal/mol (285 kJ/mol)
-
C-Cl Bond Energy: ~81 kcal/mol (339 kJ/mol)
-
C-H Bond Energy: ~98 kcal/mol (410 kJ/mol)
Causality: Because the C-Br bond is significantly weaker than the C-Cl bond, brominated pyrazines undergo homolytic cleavage more readily in Electron Ionization (EI).
-
Observation: You will often observe a lower relative abundance of the molecular ion (
) in brominated pyrazines compared to chlorinated analogs because the bromine radical ( ) is ejected rapidly within the ion source.
The Pyrazine Ring Collapse
Once the halogen is ejected (or if the ring opens first), the pyrazine core typically degrades via the loss of Hydrogen Cyanide (HCN, 27 Da), a characteristic neutral loss for nitrogen heterocycles.
Validated Fragmentation Pathway
The following diagram illustrates the competing pathways for a generic 2-bromopyrazine.
Caption: Pathway A (Halogen Loss) dominates in brominated species due to low BDE. Pathway B is more prominent in chlorinated analogs.
Part 3: Comparative Performance (EI vs. ESI)
Selecting the correct ionization method is critical for the intended application (e.g., library matching vs. metabolite quantification).
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Voltage) |
| Bromine Retention | Low. High probability of C-Br cleavage. | High. |
| Fragment Richness | High. Provides structural "fingerprint" (Ring opening, HCN loss). | Low. Requires MS/MS (CID) to induce fragmentation. |
| Primary Use Case | Structural Identification, Impurity Profiling, GC-MS. | PK/PD Studies, Metabolite Quantitation, LC-MS. |
| Key Observation | Base peak is often | Base peak is |
Critical Note: In ESI-MS/MS (Collision Induced Dissociation), the collision energy (CE) required to fragment a Bromopyrazine is lower than that for a Chloropyrazine. If developing a Multiple Reaction Monitoring (MRM) method, you must titrate the CE carefully; setting it too high for a brominated compound may obliterate the signal into non-diagnostic atomic ions.
Part 4: Experimental Protocol
This protocol is designed to be self-validating. The "Checkpoints" ensure data integrity at each step.
Workflow: Structural Confirmation of Brominated Pyrazines
Reagents:
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Standard: 2-Bromopyrazine (purity >98%).
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of Methanol (Concentration: 1 mg/mL).
-
Dilute 10 µL of this stock into 990 µL of Methanol (Final: 10 µg/mL).
-
Checkpoint: Ensure solution is clear. Pyrazines are generally soluble in MeOH.
-
Step 2: Data Acquisition (Direct Infusion ESI-MS)
-
Mode: Positive Ion (
). -
Flow Rate: 10 µL/min.
-
Scan Range: m/z 50 – 500.
-
Capillary Voltage: 3.5 kV.
Step 3: Data Acquisition (GC-MS / EI) Use this for detailed structural fingerprinting.
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[1]
Step 4: Data Interpretation (The "Triad" Check) Verify the structure using the following logic gate:
-
Isotope Check: Does the Molecular Ion (
) show a 1:1 doublet separated by 2 Da? -
Neutral Loss Check: Is there a fragment at
(Loss of Br)?-
YES: Confirms labile Bromine.
-
-
Ring Check: Is there a subsequent loss of 27 Da (HCN) from the de-brominated ion?
-
YES: Confirms Nitrogen heterocycle (Pyrazine).
-
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for isotopic patterns and halo-organic fragmentation).
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectrum of Pyrazine. Retrieved from [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). NIST Standard Reference Database Number 69. (Source for Bond Dissociation Energies and Ionization Potentials).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer. (Source for EI vs ESI fragmentation mechanics).
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. savemyexams.com [savemyexams.com]
- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Impurity Profiling in 2-Amino-3-bromo-6-methylpyrazine Synthesis: A Comparative Guide to Analytical Workflows
As a Senior Application Scientist, I frequently encounter the limitations of generic platform methods when dealing with highly functionalized heterocycles. 2-Amino-3-bromo-6-methylpyrazine is a critical building block in the development of kinase inhibitors. However, its synthesis—typically achieved via electrophilic bromination—generates a complex profile of structurally similar impurities.
This guide objectively compares chromatographic columns and detection strategies, providing the mechanistic causality behind each choice and self-validating protocols to ensure absolute scientific integrity in your impurity profiling.
Mechanistic Origins of Synthesis Impurities
To design an effective analytical method, we must first understand the causality of impurity formation. During the bromination of 2-amino-6-methylpyrazine (using N-bromosuccinimide or Br₂), the amino group at the 2-position strongly activates the pyrazine ring via resonance, directing the electrophile to both the ortho (3-position) and para (5-position) sites.
While the 3-bromo derivative is the target, the persistent formation of the 5-bromo positional isomer and the 3,5-dibromo over-brominated product is inevitable.
Synthesis pathway of 2-Amino-3-bromo-6-methylpyrazine and its primary impurities.
Comparative Chromatographic Strategies: C18 vs. Phenyl-Hexyl
The choice of an HPLC method depends heavily on the physicochemical properties of the pyrazine and its potential impurities[1]. Standard utilizing a C18 column relies purely on hydrophobic partitioning. Because the 3-bromo and 5-bromo isomers possess virtually identical LogP values, they co-elute on standard C18 phases, making quantitation impossible.
To resolve this, transitioning to a Phenyl-Hexyl stationary phase is required. The Phenyl-Hexyl phase introduces
Table 1: Comparison of Stationary Phases for Pyrazine Isomer Resolution
| Parameter | Standard C18 (Octadecyl) | Phenyl-Hexyl | Causality / Mechanism |
| Retention Mechanism | Purely hydrophobic (dispersive) | Hydrophobic + | Phenyl ring interacts with pyrazine |
| Resolution (3-Br vs 5-Br) | 0.8 (Co-elution) | 2.4 (Baseline resolution) | Steric bulk of 3-Br disrupts coplanarity differently |
| Peak Symmetry (As) | 1.5 (Tailing) | 1.1 (Symmetrical) | Phenyl phase shields residual silanols better |
| Retention Time (Target) | 4.2 min | 5.8 min | Enhanced retention due to dual-mode interaction |
Detection & Structural Elucidation: UV vs. LC-MS
While UV detection at 278 nm is standard for quantifying pyrazine derivatives[1], it cannot structurally differentiate co-eluting isomers or identify unknown degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+) is essential for structural elucidation.
Bromine possesses a distinct isotopic signature—a nearly 1:1 ratio of
Table 2: Anticipated Impurity Profile & MS Signatures
| Compound | Origin | Relative Retention Time (RRT) | Monoisotopic Mass [M+H]+ | Characteristic MS Isotope Ratio |
| 2-Amino-6-methylpyrazine | Unreacted SM | 0.45 | 110.07 m/z | No Bromine (Single peak) |
| 2-Amino-5-bromo-6-methylpyrazine | Positional Isomer | 0.92 | 187.96 m/z | 1:1 ( |
| 2-Amino-3-bromo-6-methylpyrazine | Target Product | 1.00 | 187.96 m/z | 1:1 ( |
| 2-Amino-3,5-dibromo-6-methylpyrazine | Over-bromination | 1.45 | 265.87 m/z | 1:2:1 (Br₂ signature) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols form a self-validating system, ensuring that sample preparation artifacts are not mistaken for synthesis impurities.
Analytical workflow for the extraction, separation, and detection of pyrazine impurities.
Protocol A: Sample Extraction & SPE Cleanup
Isolating pyrazines from complex aqueous reaction mixtures requires careful solvent selection. While non-polar hexane fails to extract polar pyrazines, using through multiple extractions[3]. However, these polar solvents co-extract impurities, necessitating a cleanup step[4].
-
Liquid-Liquid Extraction (LLE): Add an equal volume (1:1 v/v) of MTBE to the cooled aqueous reaction mixture. Shake vigorously, vent, and separate the organic layer. Repeat three times to ensure complete partitioning[4].
-
Concentration: Combine the MTBE extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 5% Methanol in Water.
-
Solid-Phase Extraction (SPE): Condition a 500 mg C18 SPE cartridge with 5 mL of LC-MS grade methanol, followed by 5 mL of MS-grade water[4]. Load the reconstituted extract.
-
Washing & Elution: Wash the cartridge with 5 mL of water to remove highly polar non-target impurities. Elute the retained pyrazines using 3 x 2 mL of pure methanol. This methanol desorption technique ensures [5].
Self-Validation Check: Analyze the water wash fraction via UV (278 nm). If pyrazine peaks are detected, the SPE loading capacity has been exceeded, and the sample must be diluted before repeating the process.
Protocol B: UHPLC-MS/MS Analytical Method
This method is designed to separate the closely related isomers and confirm their isotopic signatures without ion suppression.
-
Column: Phenyl-Hexyl UHPLC column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phases:
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Linear gradient to 60% B
-
6.0 - 7.0 min: Hold at 60% B
-
7.0 - 7.1 min: Return to 5% B (Re-equilibration)
-
-
Flow Rate & Temperature: 0.4 mL/min; Column oven set to 35°C; Autosampler at 4°C.
-
Detection: Photodiode Array (PDA) extracting at 278 nm[1], in series with an ESI+ Mass Spectrometer (Scan range: m/z 100-350, Capillary voltage: 3.0 kV).
Self-Validation Check: Inject a blank (diluent) prior to the sample sequence to ensure no column carryover[1]. System suitability is achieved only if the chromatographic resolution (
) between the 2-amino-5-bromo-6-methylpyrazine and 2-amino-3-bromo-6-methylpyrazine peaks is.
References
-
SIELC Technologies. "HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1." SIELC Application Notes. URL: [Link]
-
Ashraf-Khorassani, M., Coleman, W. M., Dube, M. F., & Taylor, L. T. "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids." Journal of Chromatographic Science, Volume 57, Issue 9, November 2019, Pages 784–789. URL:[Link]
-
Studziński, W., Podczarski, M., Piechota, J., Buziak, M., Yakovenko, M., & Khokha, Y. "Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation." Molecules, 2025; 30(14):3028. URL:[Link]
Sources
A Comparative Guide to the Structural Analysis of 2-Amino-3-bromo-6-methylpyrazine and Related Heterocycles via X-ray Crystallography
For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs computational modeling, and guides the optimization of lead compounds. X-ray crystallography remains the gold standard for providing this definitive structural information[1][2]. This guide addresses the topic of X-ray crystallography data for 2-Amino-3-bromo-6-methylpyrazine, a substituted pyrazine of interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in approved drugs[3].
A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for 2-Amino-3-bromo-6-methylpyrazine[4][5]. This data gap presents both a challenge and an opportunity. While it prevents a direct analysis of its solid-state conformation and intermolecular interactions, it highlights the necessity of performing the crystallographic analysis described herein. This guide will, therefore, serve a dual purpose: first, to provide a detailed framework and experimental protocol for obtaining and analyzing such data, and second, to offer a comparative analysis using crystallographic data from structurally related compounds. This approach will allow us to infer and discuss the likely structural features of the title compound.
For our comparative analysis, we will utilize the published crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine[6][7]. This molecule shares a similar substitution pattern on a related nitrogen-containing aromatic ring, making it an excellent proxy for discussing the potential influence of the bromine and methyl groups on crystal packing. We will also draw comparisons with other substituted pyrazines to understand the role of the pyrazine nitrogens in directing intermolecular interactions[8][9].
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for our primary comparator, 2-Bromo-3-hydroxy-6-methylpyridine. This data provides a benchmark for what would be expected from a successful analysis of 2-Amino-3-bromo-6-methylpyrazine.
Table 1: Crystallographic Data for 2-Bromo-3-hydroxy-6-methylpyridine [7]
| Parameter | Value |
| Chemical Formula | C₆H₆BrNO |
| Formula Weight | 188.03 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1377.1 (4) |
| Z | 8 |
| Temperature (K) | 298 |
| Radiation type | Mo Kα |
| Key Intermolecular Interactions | O—H···N hydrogen bonds forming chains; C—H···Br interactions linking chains. |
Inferred Structural Features of 2-Amino-3-bromo-6-methylpyrazine
Based on the structure of 2-Amino-3-bromo-6-methylpyrazine and insights from our comparator molecules, we can anticipate several key structural features:
-
Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor. It is highly probable that in the solid state, these N-H protons will form hydrogen bonds with the nitrogen atoms of the pyrazine ring on adjacent molecules, creating chains or more complex networks. This is analogous to the O-H···N hydrogen bonds observed in the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine[7].
-
Halogen Bonding: The bromine atom, while a weak hydrogen bond acceptor, can participate in halogen bonding interactions, which are increasingly recognized for their role in directing crystal packing.
-
Planarity: The pyrazine ring itself is expected to be planar[9]. The substituents may cause minor deviations of the atoms from this plane. In 2-Bromo-3-hydroxy-6-methylpyridine, the bromine atom is noted to be slightly displaced from the pyridine ring's mean plane[6][7].
-
Crystal Packing: The interplay of N-H···N hydrogen bonds, potential halogen bonds, and van der Waals forces involving the methyl group will dictate the overall three-dimensional packing of the molecules in the crystal lattice.
The diagram below illustrates a comparison of the molecular structures and the key sites for intermolecular interactions.
Caption: Comparison of interaction sites.
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality crystallographic data is a meticulous process that requires careful execution of several steps[2]. The following protocol provides a comprehensive workflow for the structural determination of a small organic molecule like 2-Amino-3-bromo-6-methylpyrazine.
1. Crystallization
-
Rationale: The first and often most challenging step is to grow single crystals of sufficient size and quality. A well-ordered crystal lattice is essential for producing a sharp diffraction pattern.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with hexane) to near saturation.
-
Employ various crystallization techniques:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial of the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution from an elevated temperature.
-
-
Monitor for crystal growth under a microscope. Ideal crystals should be at least 20-50 µm in each dimension, with clear faces and no visible defects[10].
-
2. Crystal Mounting and Data Collection
-
Rationale: A single crystal is isolated and mounted on the diffractometer. Data is typically collected at low temperatures to minimize thermal motion of the atoms, resulting in higher resolution data.
-
Methodology:
-
Using a micromanipulator and a nylon loop, carefully select a suitable single crystal and coat it in a cryoprotectant (e.g., Paratone-N oil).
-
Mount the loop on a goniometer head and place it on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to capture the intensities and positions of the diffracted X-ray spots[10].
-
3. Data Processing and Structure Solution
-
Rationale: The raw diffraction data is processed to determine the unit cell dimensions and integrate the intensities of the reflections. The "phase problem" is then solved to generate an initial electron density map.
-
Methodology:
-
Index the diffraction pattern to determine the crystal system and unit cell parameters.
-
Integrate the intensity of each reflection and apply corrections for factors like absorption.
-
Solve the structure using direct methods or Patterson methods. This step determines the phases of the reflections and allows for the calculation of an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
4. Structure Refinement
-
Rationale: The initial atomic model is refined against the experimental data to improve its accuracy.
-
Methodology:
-
Perform least-squares refinement to adjust the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
Use difference Fourier maps to locate missing atoms (like hydrogens) or identify regions of disorder.
-
Continue refinement until the model converges and key quality indicators (e.g., R-factor) are minimized.
-
The entire workflow is visualized in the diagram below.
Caption: Workflow for Small Molecule X-ray Crystallography.
Conclusion
While the crystal structure of 2-Amino-3-bromo-6-methylpyrazine has not yet been reported in the public domain, this guide provides the necessary framework for its determination and analysis. By comparing its molecular features to those of related, structurally characterized compounds like 2-Bromo-3-hydroxy-6-methylpyridine, we can anticipate a rich solid-state chemistry dominated by hydrogen bonding from the amino group. The detailed experimental protocol outlined here offers a clear path for researchers to obtain this valuable data, which will undoubtedly contribute to a deeper understanding of its chemical properties and potential applications in drug discovery and materials science.
References
-
PubChem. 2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416. [Link]
-
National Institute of Standards and Technology. Pyrazine, methyl-. [Link]
-
PubChem. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 278(18), 3275-3286. [Link]
-
Claramunt, R. M., et al. (2007). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 45(9), 791-797. [Link]
-
Kovalenko, S. V., et al. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723. [Link]
-
Materials Project. Materials Explorer. [Link]
-
Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
PubChemLite. 2-amino-3-bromo-6-methylpyridine (C6H7BrN2). [Link]
-
Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4509-4512. [Link]
-
Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729. [Link]
-
Lecomte, C., & Guillot, B. (2016). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
Harrison, P. G., et al. (1983). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (5), 909-914. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Science of Synthesis. (2004). 6.2.2. Pyrazines. Thieme. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Ma, Y. J., et al. (2019). Molecular structure of pyrazines family. ResearchGate. [Link]
Sources
- 1. excillum.com [excillum.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-bromo-6-methylpyrazine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-3-bromo-6-methylpyrazine. As a brominated heterocyclic compound, this chemical requires specialized handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to foster a deeply ingrained culture of safety.
Hazard Profile and Core Safety Characteristics
Understanding the hazard profile of 2-Amino-3-bromo-6-methylpyrazine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a brominated aminopyrazine allows us to infer a reliable hazard profile from closely related analogs and general principles of halogenated organic compounds. The primary hazards include irritation, potential toxicity, and its classification as regulated hazardous waste.[1][2][3]
Table 1: Key Safety and Hazard Data for 2-Amino-3-bromo-6-methylpyrazine and Analogs
| Property | Value / Classification | Rationale & Source |
| GHS Hazard Statements | Expected: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Based on analogs like 2-Amino-6-methylpyrazine and other brominated aromatics.[2][4] |
| GHS Pictogram | Irritant (Exclamation Mark) | Consistent with the expected hazard statements.[3] |
| Signal Word | Warning | Aligns with the moderate, non-lethal but significant hazards identified.[3][4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), laboratory coat. NIOSH-approved respirator if dust or aerosols may be generated. | Standard practice for handling irritant and potentially toxic solid chemicals.[3][4] |
| Waste Classification | Hazardous Waste. Likely falls under EPA regulations for halogenated organic compounds. | Brominated organic compounds are regulated and must not be disposed of as common waste.[1][5][6][7] |
Core Disposal Principles: The "Why" Behind the "How"
The disposal of 2-Amino-3-bromo-6-methylpyrazine is governed by its chemical nature as a halogenated organic compound. Improper disposal can lead to the formation of persistent environmental pollutants and potential violent reactions if mixed with incompatible waste streams.[8]
-
Segregation is Paramount : Halogenated organic waste must be collected separately from non-halogenated organic solvents and general laboratory waste.[1] The reason for this is twofold:
-
Treatment Method : Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[5] Mixing it with non-halogenated waste complicates and increases the cost of disposal.
-
Safety : Prevents unforeseen chemical reactions within the waste container.
-
-
Containerization and Labeling : All waste must be collected in a designated, chemically-compatible container (e.g., high-density polyethylene) that is in good condition with a secure, sealable lid.[3] The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and must explicitly list "2-Amino-3-bromo-6-methylpyrazine". This ensures that anyone handling the container is immediately aware of its contents and associated hazards.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol covers the disposal of pure 2-Amino-3-bromo-6-methylpyrazine and materials lightly contaminated with it.
3.1 Personal Protective Equipment (PPE) Before beginning any waste handling procedures, don the following mandatory PPE:
-
Eye Protection : Safety goggles or a full-face shield.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves.
-
Body Protection : A properly fastened laboratory coat.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator is required.[3][9]
3.2 Waste Collection: Solid and Contaminated Materials
-
Designate a Waste Container : Select an appropriate hazardous waste container as described in Section 2.0.
-
Transfer of Solid Waste : Carefully transfer the solid 2-Amino-3-bromo-6-methylpyrazine waste into the designated container using a dedicated spatula or scoop. Perform this action within a chemical fume hood to minimize inhalation exposure.
-
Contaminated Disposables : Place all contaminated disposable materials, such as weighing paper, gloves, and absorbent pads, directly into the same hazardous waste container.[1]
-
Secure the Container : Once waste has been added, securely close the container lid to prevent the release of vapors or dust.
3.3 Decontamination of Non-Disposable Labware
-
Initial Rinse : Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate is now considered halogenated liquid hazardous waste.
-
Collect Rinseate : Collect the solvent rinseate in a separate, clearly labeled "Hazardous Waste: Halogenated Organic Liquids" container.
-
Secondary Cleaning : After the initial solvent rinse, the glassware can typically be washed using standard laboratory detergents.
3.4 Temporary Storage and Final Disposal
-
Storage Location : Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials.[3]
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[10][11] This is a regulatory requirement. Never dispose of this chemical in the regular trash or down the sanitary sewer.[2][3] All disposal must be in accordance with local, state, and federal regulations.[11]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate (If Necessary) : For large spills (>10 g) or if dust is airborne, evacuate the immediate area.
-
Don PPE : Ensure you are wearing the appropriate PPE as outlined in section 3.1 before attempting cleanup.
-
Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[3] Use non-sparking tools if the compound is determined to be flammable.[13]
-
Decontaminate the Area : Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Place the cleaning materials into the hazardous waste container.
-
Report the Incident : Report the spill to your institution's Environmental Health & Safety (EHS) office, following established protocols.
Disposal Workflow and Decision Process
The following diagram outlines the logical workflow for the proper disposal of 2-Amino-3-bromo-6-methylpyrazine, from initial identification to final hand-off.
Caption: Disposal workflow for 2-Amino-3-bromo-6-methylpyrazine.
Conclusion
The responsible disposal of 2-Amino-3-bromo-6-methylpyrazine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering strictly to the segregated waste stream protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider ecosystem. Always consult your institution's specific EHS guidelines and the compound's Safety Data Sheet before handling.
References
- MilliporeSigma. (2025, September 15). Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 2-Amino-6-methylpyrazine.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
- Aaronchem. (2024, November 1). Safety Data Sheet.
- Chamberland SOP. Working with Bromine.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- M&U International. Material Safety Data Sheet.
- Electronic Code of Federal Regulations. Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32.
- BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
- AK Scientific, Inc. Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyrazine.
- Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PMC, NIH.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. mu-intel.com [mu-intel.com]
- 11. aksci.com [aksci.com]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-Amino-3-bromo-6-methylpyrazine
For the modern researcher, advancing drug development is a primary goal, but this ambition must be built on an unshakeable foundation of safety. Handling novel chemical entities like 2-Amino-3-bromo-6-methylpyrazine requires not just procedural knowledge, but a deep understanding of the "why" behind each safety protocol. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a culture of safety and confidence in your laboratory.
Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the potential risks is paramount. Based on data from closely related compounds, 2-Amino-3-bromo-6-methylpyrazine should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS).[3][4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[3][5][6]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (H332).[3][5]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1][3][5][6][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][3][5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation (H335).[1][3][5][6][7]
The presence of the pyrazine ring, along with amino and bromo functional groups, suggests that the compound is likely a solid, potentially a fine powder, which increases the risk of aerosolization and inhalation during handling.[3]
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for exposure mitigation. However, appropriate PPE is the critical final barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards.[8]
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[7][8] | Protects against splashes and airborne particles causing serious eye irritation. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[7] |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness of 4-6 mil). | Nitrile provides good protection against a range of chemicals. Crucially, no glove is impervious. Gloves must be inspected for defects before each use and changed immediately if contamination is suspected. Never reuse disposable gloves. For prolonged work, consider double-gloving.[6] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin from accidental contact and contamination of personal clothing. Ensure the coat is fully fastened during all procedures.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent. | Required when handling the solid outside of a certified chemical fume hood or when aerosolization is likely (e.g., weighing, transferring powder). This directly mitigates the risk of inhaling the harmful powder.[5][9] |
The Workflow: A Step-by-Step Operational Plan
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely handling 2-Amino-3-bromo-6-methylpyrazine.
Caption: Safe Handling Workflow for Hazardous Solids.
Detailed Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Confirm the location and accessibility of the safety shower, eyewash station, and a chemical spill kit.
-
Prepare all necessary labware (spatula, weigh boat, beaker, solvent) and place it inside the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.[6]
-
-
Handling (Inside Chemical Fume Hood):
-
Perform all manipulations of the solid compound within the fume hood.
-
When weighing, use a tared weigh boat. Open the primary container and gently transfer the required amount using a clean spatula. Avoid any actions that could generate dust.[8]
-
Immediately and securely close the primary container.
-
To solubilize, add your desired solvent to the beaker containing the compound slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Once the experiment is complete, decontaminate any reusable equipment (like spatulas) with an appropriate solvent.
-
Wipe down the work surface inside the fume hood with a damp paper towel to collect any residual powder.
-
End of Life Cycle: Disposal Plan
Proper disposal is not an afterthought; it is a critical step in the safety lifecycle. Improper disposal can endanger support staff and the environment.[7][9]
-
Waste Segregation:
-
A dedicated, clearly labeled hazardous waste container must be used for 2-Amino-3-bromo-6-methylpyrazine waste.[9] The label should read "Hazardous Waste" and include the full chemical name.
-
This container is for all solid materials grossly contaminated with the compound, including:
-
Used weigh boats
-
Contaminated disposable gloves
-
Paper towels used for decontamination
-
-
-
Container Management:
-
The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[10]
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[7]
-
Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain. [10][11]
-
By integrating this comprehensive safety and handling framework into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity and success of your vital research.
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrazine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. PubChem. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
Sources
- 1. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-3-bromo-6-chloropyrazine | 212779-21-0 [sigmaaldrich.com]
- 4. mu.edu.sa [mu.edu.sa]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
